CU-CPT9b
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)quinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFYDRYRLOHSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
understanding the discovery and development of CU-CPT9b
An In-depth Technical Guide to the Discovery and Development of CU-CPT9b
A Potent and Selective TLR8 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a highly potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor crucial in the innate immune system. Aberrant activation of TLR8 is implicated in various inflammatory and autoimmune diseases. This compound emerged from structure-based rational drug design as a second-generation inhibitor, demonstrating significant therapeutic potential. This document provides a comprehensive overview of its discovery, mechanism of action, and preclinical development.
Discovery and Rational Design
The development of this compound was a result of a structure-based rational design strategy, evolving from an earlier, less potent compound, CU-CPT8m[1]. The initial efforts identified a novel allosteric binding site on the TLR8 homodimer interface, distinct from the agonist binding site[1][2].
Structure-activity relationship (SAR) studies led to the optimization of the scaffold, identifying the quinoline core as the most effective for potent inhibition[3]. The design of this compound specifically focused on enhancing interactions with key residues within this allosteric pocket. Modifications at the 7-position of the quinoline ring were strategically made to establish stronger interactions with the V520* and Q519* residues of the second TLR8 protomer, a key factor in its enhanced potency compared to its predecessors[3].
Mechanism of Action
This compound functions as a non-competitive antagonist by binding to a unique, allosteric site at the interface of the TLR8 homodimer. This binding stabilizes the dimer in its inactive or "resting" state.
Molecular Interactions: X-ray crystallography of the TLR8/CU-CPT9b complex (PDB: 5WYZ) has elucidated the precise molecular interactions:
-
Hydrogen Bonds: The molecule forms direct hydrogen bonds with residues G351 and V520*.
-
Water-Mediated Contacts: It establishes water-mediated hydrogen bonds with S516* and Q519*, interactions not observed with the earlier compound CU-CPT8m, which contributes to its higher potency.
-
Hydrophobic and Stacking Interactions: The quinoline scaffold engages in π-π stacking with Y348 and F495* and extensive van der Waals interactions with a hydrophobic pocket formed by residues F261, F346, V378, I403, F405, F494, A518, V520, and Y567.
By stabilizing the inactive conformation, this compound prevents the necessary conformational change where the C-termini of the two TLR8 protomers are brought closer together upon agonist binding. This steric hindrance effectively blocks the initiation of the downstream signaling cascade, leading to the inhibition of NF-κB activation and subsequent pro-inflammatory cytokine production.
Caption: TLR8 signaling pathway and inhibition by this compound.
Quantitative Data
The potency and binding affinity of this compound have been quantified through various assays. The data highlights its significant improvement over earlier compounds and its superior affinity compared to known TLR8 agonists.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Human TLR8 | IC₅₀ (NF-κB activation) | 0.7 nM | |
| This compound | Human TLR8 | Kd (Binding Affinity) | 21 nM | |
| CU-CPT8m | Human TLR8 | IC₅₀ (NF-κB activation) | 67 ± 10 nM | |
| CU-CPT8m | Human TLR8 | Kd (Binding Affinity) | 220 nM | |
| R848 (Agonist) | Human TLR8 | Kd (Binding Affinity) | 200 nM |
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the direct binding affinity (Kd) of this compound to the human TLR8 ectodomain.
-
Methodology:
-
The ectodomain of human TLR8 is purified and dialyzed against the ITC buffer.
-
The protein solution is placed in the sample cell of the calorimeter.
-
This compound, dissolved in the same buffer, is loaded into the injection syringe.
-
A series of small injections of this compound into the TLR8 solution is performed at a constant temperature.
-
The heat released or absorbed during the binding interaction is measured after each injection.
-
The resulting data are integrated to generate a binding isotherm, which is then fitted to a single-site binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
HEK-Blue™ TLR8 Cell-Based Assay
-
Objective: To measure the inhibitory concentration (IC50) of this compound on TLR8 signaling.
-
Methodology:
-
HEK-Blue™ hTLR8 cells, which stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's protocol.
-
Cells are seeded into 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound for a specified time.
-
The TLR8 agonist R848 is then added to the wells to stimulate the TLR8 pathway.
-
The plates are incubated to allow for SEAP expression and secretion.
-
A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the cell culture supernatant.
-
The absorbance is read at 620-655 nm.
-
The results are normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of this compound in complex with TLR8.
-
Methodology:
-
The TLR8 protein is expressed and purified.
-
The protein is incubated with an excess of this compound to form the complex.
-
The TLR8/CU-CPT9b complex is crystallized using vapor diffusion (hanging or sitting drop) methods by screening a range of crystallization conditions.
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known TLR8 structure as a search model.
-
The model is refined, and the this compound molecule is built into the electron density map to visualize the binding pose and interactions.
-
Caption: Experimental workflow for the development of this compound.
Specificity and Preclinical Efficacy
A significant advantage of this compound is its high selectivity for TLR8.
-
In Vitro Specificity: When tested against a panel of human TLRs (including TLR1/2, 2/6, 3, 4, 5, 7, and 9) in HEK-Blue cells, CU-CPT9a and 9b demonstrated excellent selectivity for TLR8, with negligible effects on other TLR signaling pathways even at micromolar concentrations.
-
Primary Cell Efficacy: The inhibitory activity was confirmed in primary human cells. In peripheral blood mononuclear cells (PBMCs), CU-CPT9 compounds specifically inhibited cytokine production induced by TLR8 agonists but not by agonists for TLR2, 4, 5, 7, or 9.
-
Ex Vivo and In Vivo Models: The therapeutic potential was further supported in more complex biological systems. The parent compound, CU-CPT8m, showed potent anti-inflammatory effects in tissue specimens from patients with osteoarthritis (OA), rheumatoid arthritis (RA), and atherosclerotic occlusive disease (ASOD). Furthermore, CU-CPT9a and this compound effectively inhibited the production of the pro-inflammatory cytokine IL-12p40 in splenocytes from humanized TLR8 transgenic mice (hTLR8tg/TLR7-KO).
Conclusion
This compound is a landmark small-molecule inhibitor of TLR8, discovered through a sophisticated structure-based design approach. Its high potency (sub-nanomolar IC50) and selectivity are attributed to its unique allosteric mechanism of action, where it stabilizes the inactive conformation of the TLR8 dimer. Extensive preclinical characterization has validated its mechanism and demonstrated its potential in primary human cells and transgenic animal models. This compound serves as a powerful chemical probe to investigate TLR8 biology and represents a promising therapeutic lead for the development of novel treatments for a range of inflammatory and autoimmune disorders.
References
The Role of CU-CPT9b in Innate Immunity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of innate immunity, Toll-like receptors (TLRs) stand as sentinels, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Among these, TLR8 is a key sensor of single-stranded RNA (ssRNA), primarily from viral and bacterial sources, playing a crucial role in the immune response to a variety of pathogens. Dysregulated TLR8 signaling, however, has been implicated in the pathophysiology of several autoimmune and inflammatory diseases. The development of specific molecular probes to dissect TLR8 function has been a significant challenge, particularly due to the high homology with TLR7. CU-CPT9b has emerged as a highly potent and selective small-molecule antagonist of human TLR8, providing researchers with a powerful tool to investigate the precise roles of TLR8 in health and disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and its utility in advancing our understanding of innate immunity.
Core Mechanism of Action: Allosteric Inhibition of TLR8 Dimerization
This compound exerts its inhibitory effect not by competing with the agonist binding site, but through a unique allosteric mechanism. It binds to a hydrophobic pocket located at the interface of the two TLR8 protomers in the dimeric receptor complex.[1][2] This binding stabilizes the TLR8 dimer in its inactive or "resting" state.[2][3][4] In this conformation, the C-termini of the two TLR8 molecules are held further apart, preventing the conformational changes necessary for downstream signaling activation upon agonist binding. This stabilization of the inactive dimer effectively blocks the recruitment of downstream adaptor proteins and subsequent activation of the NF-κB signaling pathway.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key quantitative data for this TLR8 antagonist.
Table 1: In Vitro Potency and Binding Affinity of this compound for Human TLR8
| Parameter | Value | Cell/System | Agonist | Reference |
| IC50 | 0.7 nM | HEK-Blue™ hTLR8 Cells | R848 | |
| Kd | 21 nM | Isothermal Titration Calorimetry (ITC) | - |
Table 2: Selectivity of this compound for TLR8 over other Human TLRs
| TLR | Agonist | This compound Activity | Reference |
| TLR2 | Pam3CSK4 | No inhibition | |
| TLR4 | LPS | No inhibition | |
| TLR5 | Flagellin | No inhibition | |
| TLR7 | R848 | No inhibition below ~μM concentrations (>10,000-fold selectivity) | |
| TLR9 | ODN2006 | No inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.
HEK-Blue™ TLR8 Reporter Assay
This assay is used to determine the inhibitory concentration (IC50) of this compound on TLR8 signaling.
-
Cell Line: HEK-Blue™ hTLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Methodology:
-
Seed HEK-Blue™ hTLR8 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound for a specified time.
-
Stimulate the cells with a known TLR8 agonist, such as R848.
-
Incubate for a period to allow for SEAP expression and secretion.
-
Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).
-
Calculate the IC50 value by plotting the dose-response curve.
-
Cytokine Inhibition Assay in Human PBMCs
This assay assesses the ability of this compound to inhibit TLR8-mediated cytokine production in primary human immune cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. Monocytes within the PBMC population are the primary TLR8-expressing cells.
-
Methodology:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Plate the PBMCs and pre-treat with varying concentrations of this compound.
-
Stimulate the cells with a TLR8 agonist (e.g., R848 or ssRNA).
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines, such as TNF-α or IL-12, using an enzyme-linked immunosorbent assay (ELISA).
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of this compound to the TLR8 protein.
-
Materials: Purified recombinant human TLR8 ectodomain and this compound.
-
Methodology:
-
Load the purified TLR8 protein into the sample cell of the ITC instrument.
-
Load this compound into the injection syringe.
-
Perform a series of small injections of this compound into the TLR8 solution.
-
Measure the heat change associated with each injection, which reflects the binding interaction.
-
Analyze the resulting data to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the binding event.
-
TLR8 Signaling Pathway and Inhibition by this compound
The canonical TLR8 signaling pathway culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This compound intervenes at the very initial step of this cascade.
References
A Technical Guide to the Structural Basis of TLR8 Inhibition by CU-CPT9b
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens to initiate inflammatory responses.[1][2][3] Dysregulated TLR8 signaling is implicated in various autoimmune and inflammatory diseases, making it a significant therapeutic target.[4] This document provides a detailed technical overview of the structural and molecular basis for the inhibition of human TLR8 by CU-CPT9b, a potent and highly selective small-molecule antagonist. Through crystallographic analysis and biochemical assays, this compound has been shown to bind to a unique allosteric site on the TLR8 homodimer interface. This binding stabilizes the receptor in its inactive, resting-state conformation, thereby preventing the structural rearrangements required for agonist binding and downstream signal transduction.[1] This guide consolidates the quantitative data, experimental protocols, and mechanistic pathways underlying this inhibitory action.
Mechanism of Action: Allosteric Stabilization
Unlike agonists (e.g., R848, ssRNA) which bind and induce a conformational change that brings the C-termini of the TLR8 dimer closer to initiate signaling, this compound operates through a distinct allosteric mechanism. It binds to a previously unidentified pocket on the protein-protein interface of the pre-formed, inactive TLR8 dimer. This binding event effectively "locks" the dimer in its resting state, characterized by a wider separation of the C-termini, which is incompatible with the recruitment of downstream adaptor proteins like MyD88. By stabilizing this inactive conformation, this compound prevents agonists from inducing the necessary structural changes for activation. Isothermal titration calorimetry (ITC) experiments have confirmed that the binding of this compound derivatives prevents the subsequent binding of the agonist R848.
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Structural Basis of this compound Inhibition
The co-crystal structure of the human TLR8 ectodomain in complex with this compound (PDB ID: 5WYZ) provides a detailed atomic-level view of the inhibitory mechanism.
Binding Pocket and Interactions
This compound settles into a hydrophobic, allosteric pocket located at the interface between the two TLR8 protomers (TLR8 and TLR8*). This site is distinct from the agonist binding sites. The binding is stabilized by a network of specific molecular interactions:
-
Hydrogen Bonds: The inhibitor forms direct hydrogen bonds with the backbone atoms of Glycine 351 (G351) on one protomer and Valine 520 (V520*) on the partnering protomer. These interactions are conserved among this class of TLR8 antagonists.
-
Water-Mediated Contacts: The enhanced potency of this compound is partly attributed to additional water-mediated hydrogen bonds with Serine 516 (S516) and Glutamine 519 (Q519) on the second protomer.
-
Hydrophobic and van der Waals Interactions: The inhibitor engages in extensive hydrophobic and van der Waals interactions with surrounding residues, including F261, F346, V378, I403, and F405 from one protomer, and F494, A518, V520, and Y567 from the other.
-
π-π Stacking: The quinoline motif of the compound participates in π-π stacking interactions with Tyrosine 348 (Y348) and Phenylalanine 495 (F495*), further anchoring it in the binding pocket.
Caption: Key molecular interactions between this compound and the TLR8 dimer interface.
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound have been quantified through various biochemical and cellular assays.
| Compound | Assay Type | Cell Line / System | Agonist | IC50 (nM) | Binding Affinity (Kd) (nM) | PDB ID | Reference |
| This compound | SEAP Reporter Assay | HEK-Blue™ hTLR8 | R848 | 0.7 ± 0.2 | - | 5WYZ | |
| This compound | Isothermal Titration Calorimetry (ITC) | Purified hTLR8 Ectodomain | - | - | 21 | 5WYZ | |
| CU-CPT9a | SEAP Reporter Assay | HEK-Blue™ hTLR8 | R848 | 0.5 ± 0.1 | - | 5Z14 | |
| R848 (Agonist) | Isothermal Titration Calorimetry (ITC) | Purified hTLR8 Ectodomain | - | - | 200 | - |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. The following sections outline the key experimental protocols used to characterize the inhibition of TLR8 by this compound.
TLR8 Inhibition Assessment in a Cell-Based Reporter Assay
This protocol is used to determine the IC50 value of TLR8 inhibitors by measuring the downstream activation of an NF-κB reporter gene.
-
Cell Culture: HEK-Blue™ hTLR8 cells (InvivoGen), which stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.
-
Cell Seeding: Seed HEK-Blue™ hTLR8 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. Pre-treat the cells by adding the compound dilutions to the wells and incubate for 1-2 hours at 37°C.
-
TLR8 Stimulation: Add a fixed concentration of a TLR8 agonist, such as R848 (e.g., 1 µg/mL), to the wells to stimulate TLR8 signaling. Include appropriate controls (no compound, no agonist).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
SEAP Detection: Collect a sample of the cell culture supernatant. Measure SEAP activity using a detection reagent like QUANTI-Blue™ (InvivoGen). The color change is measured spectrophotometrically at ~620-655 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Cytokine Secretion Inhibition Assay
This assay validates the inhibitory effect of compounds on a physiological response in immune cells.
-
Cell Source: Use either differentiated THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs).
-
Cell Plating: Plate cells in a 24- or 96-well plate at a suitable density (e.g., 1 x 10⁶ cells/well for HEK-Blue cells in a 6-well plate for mRNA analysis).
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.
-
TLR8 Activation: Stimulate the cells with a TLR8 agonist (e.g., R848).
-
Supernatant Collection: After a 24-hour incubation, centrifuge the plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-8, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (e.g., Luminex).
-
Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.
Co-crystallization of TLR8 with this compound
This protocol is essential for determining the high-resolution structure of the protein-inhibitor complex.
-
Protein Expression and Purification: Express the ectodomain of human TLR8 in a suitable system (e.g., Drosophila S2 cells) and purify it to homogeneity using chromatography techniques.
-
Complex Formation: Prepare a protein solution containing purified hTLR8 (e.g., 7.0 mg/mL) in a buffer such as 10 mM Tris-HCl pH 8.0, 150 mM NaCl. Add a five-fold molar excess of this compound (dissolved in DMSO) to the protein solution.
-
Crystallization: Use the sitting-drop vapor-diffusion method at 293 K (20°C). Mix the protein-inhibitor complex solution with a reservoir solution (e.g., 12.5% PEG 4000, 0.2 M calcium chloride, 0.1 M Tris-HCl pH 8.0).
-
Crystal Harvesting and Data Collection: Harvest the resulting crystals, cryo-protect them, and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination: Process the diffraction data and determine the structure using molecular replacement with a known TLR8 structure as the search model. Refine the model against the experimental data to build the final structure of the TLR8/CU-CPT9b complex.
Caption: Experimental workflow for the characterization of a TLR8 inhibitor.
References
An In-depth Technical Guide to the Binding Site of CU-CPT9b on Toll-like Receptor 8 (TLR8)
Introduction: Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system, recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1][2][3] Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines. Dysregulation of TLR8 signaling is implicated in various autoimmune and inflammatory diseases, making it a significant therapeutic target. CU-CPT9b has been identified as a potent and specific small-molecule antagonist of human TLR8.[4] This document provides a comprehensive technical overview of the binding interaction between this compound and TLR8, detailing the binding site, mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.
Mechanism of Action and Binding Site
This compound functions as a non-competitive antagonist by binding to a unique, allosteric site on the TLR8 homodimer.[5] Unlike TLR8 agonists (e.g., R848, uridine) which bind at the dimer interface and promote a conformational change to an "active" state, this compound binds to a hydrophobic pocket that exists only in the "resting" or inactive state of the preformed TLR8 dimer.
The binding of this compound stabilizes this inactive conformation, preventing the necessary structural rearrangement for agonist binding and subsequent downstream signaling. This stabilization effectively locks the TLR8 dimer with its C-termini far apart, a characteristic of the resting state, thereby inhibiting the initiation of the MyD88-dependent signaling pathway.
The binding site is located on the protein-protein interface of the TLR8 homodimer. Key interactions that facilitate the high-affinity binding of this compound include:
-
Hydrogen Bonds: Direct hydrogen bonds are formed with residues Glycine 351 (G351) and Valine 520 (V520*) of the adjacent protomer.
-
Water-Mediated Contacts: The compound's potency is enhanced by additional water-mediated hydrogen bonds with Serine 516 (S516) and Glutamine 519 (Q519).
-
Hydrophobic and van der Waals Interactions: The compound is situated in a hydrophobic pocket, engaging in van der Waals interactions with multiple residues, including F261, F346, V378, I403, F405, F494, A518, and Y567*.
-
π-π Stacking: The quinoline motif of this compound engages in π-π stacking interactions with Tyrosine 348 (Y348) and Phenylalanine 495 (F495*).
Quantitative Binding and Activity Data
The potency and binding affinity of this compound for TLR8 have been quantified through various assays. The data highlights its exceptional potency and specificity.
| Parameter | Value | Method | Reference |
| IC₅₀ | 0.7 nM | HEK-Blue™ hTLR8 Reporter Cell Assay | |
| IC₅₀ | 0.1 ± 0.02 nM | HEK-Blue™ hTLR8 Reporter Cell Assay | |
| Binding Affinity (K_d_) | 21 nM | Isothermal Titration Calorimetry (ITC) | |
| Selectivity | >10,000-fold vs. TLR7 | HEK-Blue™ hTLR Reporter Cell Assays |
Experimental Protocols
The characterization of the this compound binding site and its inhibitory mechanism involved several key biophysical and cell-based experiments.
-
Objective: To determine the three-dimensional structure of the human TLR8 ectodomain in complex with this compound at atomic resolution.
-
Methodology:
-
Protein Expression and Purification: The ectodomain of human TLR8 (residues 27-820) is expressed in insect cells (e.g., Sf9) and purified from the culture supernatant using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.
-
Complex Formation: The purified TLR8 protein is incubated with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: The TLR8/CU-CPT9b complex is crystallized using vapor diffusion methods (hanging or sitting drop). A reservoir solution containing precipitants (e.g., PEG 3350) is used to slowly concentrate the protein-ligand complex, leading to crystal formation.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed, and the structure is solved by molecular replacement using a known TLR8 structure as a search model. The final structure (PDB ID: 5WYZ) is refined to reveal the precise interactions between this compound and the amino acid residues of the binding pocket.
-
-
Objective: To directly measure the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and TLR8.
-
Methodology:
-
Sample Preparation: Purified TLR8 ectodomain is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer (e.g., HEPES with NaCl) to minimize heats of dilution.
-
Titration: A series of small, precise injections of the this compound solution are made into the TLR8 solution at a constant temperature.
-
Data Acquisition: The heat change (either released or absorbed) upon each injection is measured by the instrument. The initial injections result in a large heat change as the ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.
-
Data Analysis: The resulting data (heat change per injection vs. molar ratio of ligand to protein) is fitted to a binding model (e.g., one-site binding) to calculate the dissociation constant (K_d_), enthalpy change (ΔH), and stoichiometry (n).
-
-
Objective: To quantify the inhibitory activity (IC₅₀) of this compound on TLR8 signaling in a cellular context.
-
Methodology:
-
Cell Line: HEK-Blue™ hTLR8 cells are used. These are Human Embryonic Kidney (HEK) 293 cells engineered to stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The expression of SEAP is controlled by a promoter containing NF-κB binding sites.
-
Cell Culture and Treatment: Cells are plated in 96-well plates. They are pre-incubated with serial dilutions of this compound for a defined period (e.g., 1 hour).
-
TLR8 Activation: After pre-incubation, a known TLR8 agonist (e.g., R848) is added to the wells at a concentration that elicits a strong response (e.g., its EC₈₀).
-
Incubation: The plates are incubated for 16-24 hours to allow for TLR8 signaling, NF-κB activation, and subsequent SEAP expression and secretion into the culture medium.
-
SEAP Detection: A sample of the cell culture supernatant is collected and mixed with a detection reagent (e.g., QUANTI-Blue™). The SEAP enzyme hydrolyzes the substrate in the reagent, causing a color change.
-
Quantification and Analysis: The absorbance is read using a spectrophotometer. The results are normalized to controls (no agonist and agonist-only) and plotted against the logarithm of the antagonist concentration. A dose-response curve is fitted to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the TLR8-mediated SEAP production.
-
Visualizations: Pathways and Workflows
Caption: Antagonistic mechanism of this compound on TLR8 activation.
Caption: Simplified TLR8 MyD88-dependent signaling pathway.
References
- 1. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
The Selective TLR8 Antagonist CU-CPT9b: A Technical Guide to its Inhibition of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule CU-CPT9b and its potent and selective inhibitory effects on the Toll-like receptor 8 (TLR8) mediated NF-κB signaling pathway. This compound represents a significant advancement in the development of specific modulators of the innate immune system, offering a valuable tool for research and potential therapeutic applications in inflammatory and autoimmune diseases.
Introduction to this compound
This compound is a highly potent and selective antagonist of Toll-like receptor 8 (TLR8).[1][2][3] It operates through a unique allosteric inhibition mechanism, binding to a site on the TLR8 dimer distinct from the agonist binding site.[4] This binding stabilizes the receptor in its inactive, resting state, thereby preventing the conformational changes required for downstream signal transduction upon agonist binding.[4] The specificity of this compound for TLR8 over other TLRs, including the closely related TLR7, makes it a valuable tool for dissecting the specific roles of TLR8 in immune responses.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Toll-like receptor 8 is a key component of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens. Upon activation by agonists like ssRNA or synthetic compounds such as R848, TLR8 undergoes a conformational change that initiates a downstream signaling cascade. This cascade is primarily mediated by the MyD88 adaptor protein, leading to the activation of IRAK kinases and ultimately the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and other immune response genes.
This compound intervenes at the very beginning of this cascade. By binding to and stabilizing the inactive TLR8 dimer, this compound prevents the initial activation of the receptor. This blockade of TLR8 activation directly inhibits the subsequent downstream signaling events, including the activation of the NF-κB pathway. Consequently, the production of NF-κB-dependent pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, is suppressed.
Below is a diagram illustrating the TLR8-mediated NF-κB signaling pathway and the inhibitory point of this compound.
Quantitative Data on this compound Activity
The potency of this compound has been characterized by several key quantitative metrics. These values highlight its strong binding affinity for TLR8 and its efficacy in inhibiting downstream signaling.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 21 nM | Dissociation constant for the binding of this compound to the human TLR8 ectodomain, measured by Isothermal Titration Calorimetry (ITC). | |
| IC50 | 0.7 nM | Half-maximal inhibitory concentration for the inhibition of R848-induced NF-κB activation in HEK-Blue™ cells overexpressing human TLR8. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NF-κB signaling pathway.
NF-κB Reporter Assay in HEK-Blue™ TLR8 Cells
This assay quantifies the inhibition of NF-κB activation by this compound in a cellular context.
Objective: To determine the IC50 value of this compound for the inhibition of TLR8-mediated NF-κB activation.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
This compound
-
R848 (TLR8 agonist)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well plate
-
Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Add the TLR8 agonist R848 to the wells at a final concentration of 1 µg/mL. Include wells with untreated cells and cells treated with R848 alone as controls.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is under the control of an NF-κB-inducible promoter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the R848-only control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
Immunoblotting for Phosphorylated NF-κB p65
This method is used to directly visualize the inhibition of NF-κB activation by assessing the phosphorylation status of the p65 subunit.
Objective: To determine if this compound inhibits the phosphorylation of the NF-κB p65 subunit in response to TLR8 agonism.
Materials:
-
THP-1 cells or other suitable cell line expressing TLR8
-
This compound
-
R848
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Culture THP-1 cells and treat with this compound for 1 hour, followed by stimulation with R848 for 30 minutes.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to total p65 and the loading control (β-actin).
Below is a diagram illustrating a typical experimental workflow for evaluating the inhibitory effect of this compound.
Conclusion
This compound is a powerful and selective tool for the investigation of TLR8-mediated signaling. Its well-characterized mechanism of action, involving the stabilization of the inactive TLR8 dimer, leads to potent inhibition of the NF-κB pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of innate immunity and for the potential development of novel therapeutics for TLR8-driven inflammatory diseases.
References
Initial Investigations into the Biological Activity of CU-CPT9b: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial investigations into the biological activity of CU-CPT9b, a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8). The document summarizes key quantitative data, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action and experimental workflows.
Mechanism of Action
This compound functions as a highly specific inhibitor of human TLR8.[1] Its primary mechanism involves binding to a previously unidentified allosteric site on the TLR8 dimer interface.[1][2] This binding event stabilizes the TLR8 dimer in its inactive, resting state.[2][3] By stabilizing this conformation, this compound prevents the conformational changes required for agonist-induced activation, thereby blocking downstream signaling pathways.
Crystal structure analysis reveals that this compound binds to a hydrophobic pocket between the two TLR8 protomers. This binding is distinct from the agonist binding site. The antagonist's interaction with this allosteric pocket prevents the two C-termini of the TLR8 protomers from coming closer together, a necessary step for initiating the downstream signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.
Quantitative Biological Activity Data
The biological activity of this compound has been quantified through various biophysical and cell-based assays. The following table summarizes the key potency and binding affinity data.
| Parameter | Value | Cell/System | Agonist | Reference |
| Kd | 21 nM | Human TLR8 ectodomain | - | |
| IC50 | 0.7 nM | HEK-Blue™ hTLR8 cells | R-848 | |
| IC50 | ~100 pM | Various cell lines | R848 |
Experimental Protocols
The characterization of this compound's biological activity involved several key experimental approaches. While detailed step-by-step protocols are proprietary to the research institutions, this section outlines the principles and methodologies of these experiments.
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to the human TLR8 ectodomain.
-
Methodology: This technique directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (TLR8). A solution of this compound is titrated into a solution containing the TLR8 protein. The heat released or absorbed during the binding events is measured, allowing for the calculation of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction. The results confirmed a direct and strong binding between this compound and TLR8.
HEK-Blue™ Cell-Based Assays
-
Objective: To determine the inhibitory potency (IC50) of this compound on TLR8 signaling in a cellular context.
-
Methodology: HEK-Blue™ hTLR8 cells are human embryonic kidney cells that are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. These cells are treated with a known TLR8 agonist, such as R848, in the presence of varying concentrations of this compound. Activation of TLR8 leads to NF-κB signaling and subsequent SEAP expression, which can be quantified by a colorimetric assay. The concentration of this compound that inhibits 50% of the agonist-induced SEAP expression is determined as the IC50 value. Specificity was tested using different HEK-Blue™ cell lines expressing other TLRs (TLR2, 4, 5, 7, and 9), where this compound showed negligible effects.
Cytokine Production Assays in Human PBMCs and Mouse Splenocytes
-
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines downstream of TLR8 activation in primary immune cells.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or splenocytes from transgenic mice expressing human TLR8 are isolated. The cells are then stimulated with a TLR8 agonist (e.g., R848 or ssRNA) in the presence or absence of this compound. After an incubation period, the cell culture supernatants are collected, and the levels of specific cytokines, such as TNF-α and IL-12p40, are measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). Dose-dependent inhibition of cytokine production by this compound demonstrates its efficacy in a more physiologically relevant setting.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the this compound-TLR8 complex at the atomic level.
-
Methodology: This technique involves crystallizing the purified TLR8 protein in complex with this compound. The resulting crystals are then exposed to a beam of X-rays. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the complex, which in turn allows for the determination of the precise atomic coordinates. This method provided the definitive evidence for the allosteric binding site of this compound on the TLR8 dimer and revealed the molecular interactions responsible for the stabilization of the inactive state.
Visualizations
Mechanism of Action of this compound on TLR8 Signaling
Caption: Proposed mechanism of this compound-mediated inhibition of TLR8 signaling.
Experimental Workflow for Specificity Testing in HEK-Blue™ Cells
Caption: Workflow for assessing the specificity of this compound using HEK-Blue™ cells.
References
Foundational Research on TLR8 and Its Specific Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Toll-like receptor 8 (TLR8), a key player in the innate immune system, and the development of its specific inhibitors. This document covers the core aspects of TLR8 biology, its signaling pathways, and its role as a therapeutic target. It further presents quantitative data on specific TLR8 modulators, detailed experimental protocols for their evaluation, and visualizations of key molecular and cellular processes.
Introduction to Toll-like Receptor 8 (TLR8)
Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR8 is an endosomal receptor that primarily recognizes single-stranded RNA (ssRNA), particularly from viral and bacterial pathogens.
Structure and Function
TLR8 is a type I transmembrane protein characterized by an N-terminal leucine-rich repeat (LRR) ectodomain responsible for ligand recognition, a transmembrane domain, and a C-terminal Toll/interleukin-1 receptor (TIR) domain that initiates intracellular signaling. Unlike many other TLRs that exist as monomers until ligand binding, TLR8 forms a pre-formed dimer in its inactive state.[1] Upon ligand binding, the TLR8 dimer undergoes a conformational rearrangement that brings the C-terminal TIR domains into close proximity, enabling the recruitment of downstream signaling adaptors.[1]
Ligand Recognition
TLR8 recognizes ssRNA from viruses such as influenza and HIV.[2] The activation of TLR8 by ssRNA is a two-step process involving the binding of uridine and a short oligoribonucleotide to two distinct sites on the TLR8 dimer. This dual binding stabilizes the active conformation of the receptor.[3]
Cellular Expression
In humans, TLR8 is predominantly expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells.[4] This specific expression pattern makes TLR8 an attractive target for immunomodulatory therapies.
TLR8 Signaling Pathway
Upon activation, TLR8 initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.
MyD88-Dependent Pathway
The engagement of TLR8 by its ligand leads to the recruitment of MyD88 to the TIR domain of the receptor. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6).
Key Signaling Molecules and Downstream Effects
Activated TRAF6 functions as an E3 ubiquitin ligase, leading to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex. TAK1 then activates two major downstream pathways:
-
Nuclear Factor-κB (NF-κB) Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates MAPKs, including p38 and JNK, which in turn activate transcription factors such as AP-1.
The culmination of TLR8 signaling is the robust production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interleukin-6 (IL-6).
TLR8 as a Therapeutic Target
The critical role of TLR8 in mediating inflammatory responses has positioned it as a significant therapeutic target for a range of diseases.
Role in Autoimmune and Inflammatory Diseases
Over-activation of TLR8 by endogenous RNA ligands has been implicated in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis. Consequently, the development of TLR8 antagonists is a promising strategy for mitigating the chronic inflammation associated with these conditions.
Role in Cancer and Infectious Diseases
Conversely, the ability of TLR8 agonists to stimulate a potent innate immune response is being harnessed for cancer immunotherapy and as vaccine adjuvants. TLR8 agonists can enhance anti-tumor immunity by activating myeloid cells and promoting the secretion of cytokines that support adaptive immune responses.
Specific Modulators of TLR8
Significant progress has been made in the discovery and development of small molecule modulators that can either inhibit (antagonists) or activate (agonists) TLR8.
Quantitative Data for TLR8 Inhibitors
The following table summarizes the in vitro potency of several specific TLR8 antagonists.
| Compound Name | Class/Scaffold | Target(s) | Assay System | IC50 | Reference(s) |
| CU-CPT8m | 4-phenyl-1-(2H)-phthalazinone | TLR8 | HEK-Blue TLR8 | 67 nM | |
| CU-CPT9a | Quinoline | TLR8 | HEK-Blue TLR8 | 0.5 nM | |
| CU-CPT9b | Quinoline | TLR8 | HEK-Blue TLR8 | 0.7 nM | |
| CU-CPT9d | Quinoline | TLR8 | HEK-Blue TLR8 | 0.1 nM | |
| Enpatoran (M5049) | Quinoline | TLR7/8 | HEK293 cells | 24.1 nM | |
| Afimetoran (BMS-986256) | Indole | TLR7/8 | Whole Blood (IL-6) | single-digit nM | |
| E-6887 | Tetrahydropyrazolo-pyrimidine | TLR7/8 | HEK/TLR8 | 80 nM | |
| ER-899742 | Quinoline | TLR7/8 | HEK-293 cells | 2-2.6 nM |
Quantitative Data for TLR8 Agonists
The following table summarizes the in vitro potency of several specific TLR8 agonists.
| Compound Name | Class/Scaffold | Target(s) | Assay System | EC50 | Reference(s) |
| Motolimod (VTX-2337) | Benzazepine | TLR8 | PBMCs (TNFα) | 140 nM | |
| Selgantolimod (GS-9688) | Pyrido[3,2-d]pyrimidine | TLR8 | PBMCs (IL-12p40) | 220 nM | |
| DN052 | Small Molecule | TLR8 | HEK-Blue hTLR8 | 6.7 nM |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of TLR8 and its inhibitors.
Protocol 1: TLR8 Activation/Inhibition Assay using HEK-Blue™ Cells
Principle: This assay utilizes HEK-Blue™ TLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR8 leads to NF-κB activation and subsequent SEAP expression, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), Pen-Strep, and selection antibiotics (e.g., Blasticidin)
-
TLR8 agonist (e.g., R848)
-
Test compounds (potential inhibitors)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Seed HEK-Blue™ TLR8 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well in 180 µL of culture medium.
-
Compound Treatment: Add 20 µL of the test compound at various concentrations to the designated wells. For control wells, add 20 µL of vehicle (e.g., DMSO).
-
Agonist Stimulation: Add 20 µL of the TLR8 agonist (e.g., R848 at a final concentration of 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection:
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the incubated plate to the corresponding wells of the new plate containing QUANTI-Blue™.
-
Incubate at 37°C for 1-3 hours, or until a color change is observed.
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the percent inhibition of TLR8 activation for each concentration of the test compound relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Measurement of Cytokine Release from Human PBMCs
Principle: This assay measures the ability of TLR8 inhibitors to block the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) from primary human peripheral blood mononuclear cells (PBMCs) upon stimulation with a TLR8 agonist. Cytokine levels in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Materials:
-
Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation
-
RPMI 1640 medium with 10% FBS and Pen-Strep
-
TLR8 agonist (e.g., R848)
-
Test compounds
-
96-well round-bottom cell culture plates
-
ELISA kits or multiplex assay kits for the cytokines of interest
-
Plate reader for ELISA or flow cytometer for multiplex assay
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 180 µL of culture medium.
-
Compound Treatment: Add 20 µL of the test compound at various concentrations to the designated wells.
-
Agonist Stimulation: Add 20 µL of the TLR8 agonist to a final concentration that elicits a robust cytokine response.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant according to the manufacturer's protocol for the chosen ELISA or multiplex assay.
-
Data Analysis: Calculate the percent inhibition of cytokine production and determine the IC50 values for the test compounds.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a biophysical method used to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Materials:
-
Cells expressing TLR8 (e.g., THP-1 cells or HEK293 cells overexpressing TLR8)
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for TLR8
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle at the desired concentration and incubate to allow for cell penetration and target binding.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant.
-
Analyze the samples by SDS-PAGE and Western blotting using a TLR8-specific antibody.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble TLR8 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate key aspects of TLR8 biology and drug discovery.
Caption: TLR8 MyD88-Dependent Signaling Pathway.
Caption: High-Throughput Screening (HTS) Workflow for TLR8 Inhibitors.
Caption: Mechanism of TLR8 Activation and Antagonist-Mediated Inhibition.
References
Methodological & Application
Application Notes and Protocols for CU-CPT9b In Vitro Assay in Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting an in vitro assay to evaluate the inhibitory activity of CU-CPT9b on the Toll-like receptor 8 (TLR8) mediated activation of the NLRP3 inflammasome in primary human monocytes. This compound is a potent and selective antagonist of TLR8, a key pattern recognition receptor involved in the innate immune response.[1][2] By stabilizing the resting state of the TLR8 dimer, this compound effectively blocks downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[3][4][5] This assay is critical for understanding the therapeutic potential of this compound in TLR8-driven inflammatory diseases.
The protocol outlines the isolation of primary human monocytes from peripheral blood, the in vitro treatment with this compound followed by stimulation with a TLR8 agonist, and the subsequent measurement of NLRP3 inflammasome activation.
Signaling Pathway of TLR8 and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by TLR8 activation and the mechanism of inhibition by this compound.
References
- 1. Frontiers | Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity [frontiersin.org]
- 2. Priming is dispensable for NLRP3 inflammasome activation in human monocytes | Semantic Scholar [semanticscholar.org]
- 3. Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CU-CPT9b in HEK-Blue™ TLR8 Reporter Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1] Dysregulation of TLR8 signaling has been implicated in various autoimmune and inflammatory diseases, making it a significant target for therapeutic intervention. The HEK-Blue™ TLR8 reporter cell line is a powerful tool for studying TLR8 signaling and for the screening and characterization of TLR8 modulators. These cells are engineered to stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB and AP-1 inducible promoter, allowing for the quantification of TLR8 activation by measuring the level of SEAP in the cell culture supernatant.[1][2][3]
CU-CPT9b is a potent and specific antagonist of human TLR8.[4] It functions by binding to an allosteric site on the TLR8 dimer, stabilizing it in an inactive conformation and thereby preventing agonist-induced signaling. These application notes provide a comprehensive guide for utilizing this compound to study TLR8 inhibition in the HEK-Blue™ hTLR8 reporter cell line.
Principle of the Assay
The HEK-Blue™ TLR8 cells are stimulated with a TLR8 agonist, such as R848, which leads to the activation of the TLR8 signaling cascade. This pathway culminates in the activation of the transcription factors NF-κB and AP-1. These transcription factors then bind to their respective response elements in the promoter driving the expression of the SEAP reporter gene. The secreted SEAP protein is released into the cell culture medium. The activity of SEAP, which is directly proportional to the level of TLR8 activation, can be quantified by a colorimetric or chemiluminescent assay. When this compound is introduced, it binds to TLR8 and prevents its activation by the agonist, resulting in a dose-dependent decrease in SEAP production.
Data Presentation
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound on TLR8 signaling can be quantified by measuring the reduction in SEAP activity in the presence of a TLR8 agonist. The following table summarizes the key quantitative parameters of this compound in the HEK-Blue™ hTLR8 cell line.
| Parameter | Value | Reference |
| Cell Line | HEK-Blue™ hTLR8 | |
| TLR8 Agonist | R848 (1 µg/mL) | |
| IC₅₀ of this compound | 0.7 ± 0.2 nM | |
| Binding Affinity (Kd) | 21 nM |
Dose-Dependent Inhibition of TLR8 Signaling by this compound
The following table illustrates a representative experimental setup for determining the dose-dependent inhibition of TLR8 activation by this compound. The data is presented as a percentage of inhibition of SEAP activity relative to the positive control (R848 alone).
| This compound Concentration (nM) | Mean SEAP Activity (OD 620-655 nm) | % Inhibition |
| 0 (No Agonist Control) | 0.10 | 100% |
| 0 (R848 only) | 1.50 | 0% |
| 0.1 | 1.20 | 20% |
| 1 | 0.75 | 50% |
| 10 | 0.30 | 80% |
| 100 | 0.15 | 90% |
| 1000 | 0.11 | 99% |
Note: The data in this table is illustrative and will vary depending on experimental conditions.
Mandatory Visualizations
References
Application Notes and Protocols: CU-CPT9b for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CU-CPT9b is a highly potent and selective small-molecule antagonist of human Toll-like receptor 8 (TLR8). It operates through a unique mechanism by binding to an allosteric site on the TLR8 homodimer, stabilizing it in an inactive conformation and thereby preventing downstream inflammatory signaling.[1][2] Due to the non-functional nature of murine TLR8, preclinical in vivo evaluation of human TLR8-specific antagonists like this compound necessitates the use of specialized mouse models expressing the human TLR8 transgene. While direct in vivo treatment protocols for this compound are not yet extensively documented in publicly available literature, this document provides a comprehensive overview of its mechanism of action, relevant in vitro and ex vivo protocols, and a proposed in vivo treatment protocol based on best practices and available data for similar TLR antagonists.
Mechanism of Action
This compound functions as a specific inhibitor of TLR8-mediated signaling. Upon binding of an agonist, such as single-stranded RNA (ssRNA), TLR8 homodimers undergo a conformational change that brings their C-termini closer, initiating a downstream signaling cascade.[1] This cascade involves the recruitment of adaptor proteins like Myeloid differentiation primary response 88 (MyD88), which in turn activates interleukin-1 receptor-associated kinase 4 (IRAK4) and TNF receptor-associated factor 3 (TRAF3), leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines.[1]
This compound binds to a distinct allosteric site on the protein-protein interface of the inactive TLR8 dimer.[1] This binding event stabilizes the "resting state" of the TLR8 dimer, preventing the conformational changes required for activation by agonists. Consequently, the downstream signaling pathway is blocked, leading to a reduction in the production of inflammatory mediators.
Signaling Pathway Diagram
Caption: TLR8 signaling pathway and the inhibitory action of this compound.
In Vitro and Ex Vivo Experimental Protocols
Cell-Based TLR8 Inhibition Assay
This protocol is designed to assess the inhibitory activity of this compound on TLR8 signaling in a cell-based system.
Materials:
-
HEK-Blue™ hTLR8 cells (or other suitable TLR8-expressing reporter cell line)
-
This compound
-
TLR8 agonist (e.g., R848)
-
Cell culture medium and supplements
-
SEAP detection reagent (or other appropriate reporter assay system)
-
96-well plates
Protocol:
-
Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the desired concentrations of this compound for 1 hour.
-
Add a TLR8 agonist (e.g., R848 at a final concentration of 1 µg/mL) to the wells.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Measure the reporter activity (e.g., SEAP) according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound.
Ex Vivo Inhibition Assay using Mouse Splenocytes
This protocol assesses the efficacy of this compound on primary immune cells from a relevant mouse model.
Materials:
-
Spleens from hTLR8tg/TLR7-KO mice
-
This compound
-
TLR8 agonist (e.g., ORN8L)
-
RPMI 1640 medium with 10% FBS
-
Red blood cell lysis buffer
-
Cell strainer
-
ELISA kit for IL-12p40
Protocol:
-
Isolate spleens from hTLR8tg/TLR7-KO mice and prepare a single-cell suspension by passing the tissue through a cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes and resuspend them in complete RPMI 1640 medium.
-
Plate the splenocytes in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Add serial dilutions of this compound to the wells and incubate for 1 hour.
-
Stimulate the cells with a TLR8 agonist (e.g., 100 µg/mL ORN8L).
-
Incubate for 48 hours.
-
Collect the supernatant and measure the concentration of IL-12p40 by ELISA.
Proposed In Vivo Treatment Protocol for Mouse Models
Disclaimer: The following protocol is a proposed guideline and has not been specifically validated for this compound. It is based on general practices for in vivo studies of small molecule inhibitors and data from similar TLR antagonists. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Animal Model Selection
Due to the non-functionality of murine TLR8, it is imperative to use mouse models that express human TLR8. The recommended models include:
-
Human TLR8 transgenic mice (hTLR8tg): These mice carry the human TLR8 gene. Models on a TLR7 knockout background (hTLR8tg/TLR7-KO) are particularly useful to avoid confounding effects from TLR7 activation.
-
Humanized TLR8 knock-in mice: In these models, the murine TLR8 gene is replaced with its human counterpart, allowing for expression under the endogenous mouse promoter.
Formulation and Administration
Formulation:
-
A common vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
-
The final concentration of this compound in the formulation should be determined based on the desired dosage and the maximum tolerable injection volume for the mice.
Administration Route:
-
Intraperitoneal (IP) injection: This is a common route for systemic delivery of small molecules in preclinical studies.
-
Oral gavage (PO): If oral bioavailability is desired and has been established, this route can be used.
Dosing and Treatment Schedule
Dose-Ranging Study:
-
It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that provides the desired level of target engagement without significant toxicity.
-
A suggested starting range for a novel compound could be 1-50 mg/kg, administered daily.
-
Monitor animals for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
Hypothetical Treatment Protocol (Example for an autoimmune disease model):
-
Acclimatization: Acclimatize humanized TLR8 mice to the facility for at least one week before the start of the experiment.
-
Disease Induction: Induce the autoimmune disease model of choice (e.g., collagen-induced arthritis, imiquimod-induced psoriasis).
-
Grouping: Randomize mice into vehicle control and this compound treatment groups.
-
Treatment:
-
Dose: Based on a pilot study, a hypothetical starting dose could be 10 mg/kg.
-
Frequency: Administer this compound or vehicle daily via IP injection.
-
Duration: Treat for a period relevant to the disease model, for example, 14-28 days.
-
-
Monitoring:
-
Monitor disease progression using relevant scoring systems (e.g., arthritis score, PASI score for psoriasis).
-
Measure body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and tissues for analysis.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).
-
Perform histological analysis of affected tissues.
-
Analyze immune cell populations in the spleen and lymph nodes by flow cytometry.
-
Experimental Workflow Diagram
Caption: Proposed experimental workflow for in vivo efficacy testing.
Data Presentation
All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Example of Quantitative Data Summary for an In Vivo Study
| Parameter | Vehicle Control (Mean ± SD) | This compound (10 mg/kg) (Mean ± SD) | p-value |
| Final Body Weight (g) | 22.5 ± 1.2 | 22.1 ± 1.5 | >0.05 |
| Clinical Score (e.g., Arthritis) | 8.5 ± 1.8 | 3.2 ± 1.1 | <0.01 |
| Serum TNF-α (pg/mL) | 150.2 ± 25.5 | 65.8 ± 15.2 | <0.01 |
| Serum IL-12 (pg/mL) | 210.5 ± 30.1 | 95.3 ± 20.7 | <0.01 |
Conclusion
This compound is a promising TLR8 antagonist with a well-defined mechanism of action. While detailed in vivo protocols are not yet widely published, the information provided here offers a strong foundation for researchers to design and conduct their own preclinical studies in appropriate humanized mouse models. Careful consideration of the animal model, dose-ranging studies, and relevant endpoint analyses will be critical for successfully evaluating the therapeutic potential of this compound in vivo.
References
Measuring Cytokine Inhibition with CU-CPT9b: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key player in the inflammatory cascade is the NLRP3 inflammasome, a multi-protein complex that, upon activation, drives the maturation and secretion of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of the NLRP3 inflammasome is a tightly regulated two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).
Signal 1 is often initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the precursor form of IL-1β (pro-IL-1β)[1][2]. Signal 2 is triggered by a variety of stimuli, including ATP and nigericin, which leads to the assembly of the inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, secreted form[2][3].
CU-CPT9b is a potent and specific antagonist of Toll-like receptor 8 (TLR8)[4]. By inhibiting TLR8 signaling, this compound can effectively suppress the NF-κB-mediated priming of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines. These application notes provide detailed protocols to measure the inhibitory effect of this compound on cytokine production by targeting the priming step of the NLRP3 inflammasome pathway.
Mechanism of Action: this compound in the Context of NLRP3 Inflammasome
This compound specifically binds to TLR8, stabilizing it in an inactive state and preventing downstream signaling. This inhibition of TLR8 activation disrupts the NF-κB signaling cascade, a critical step in the priming of the NLRP3 inflammasome. The reduced NF-κB activity leads to decreased transcription of NLRP3 and IL1B genes, resulting in lower levels of NLRP3 protein and pro-IL-1β. Consequently, upon receiving an activation signal, the capacity of the cell to assemble a functional inflammasome and release mature IL-1β is significantly diminished.
Figure 1: this compound inhibits the priming step of the NLRP3 inflammasome pathway.
Data Presentation
The inhibitory effect of this compound on cytokine production can be quantified and summarized for easy comparison.
| Parameter | This compound | Reference |
| Target | Toll-like receptor 8 (TLR8) | |
| IC50 for NF-κB inhibition | 0.7 nM | |
| Binding Affinity (Kd) | 21 nM | |
| Recommended Concentration Range | 1 nM - 1 µM | Varies by cell type and assay |
| Effect on IL-1β Secretion | Dose-dependent inhibition | See experimental protocols |
Experimental Protocols
The following protocols are designed for the human monocytic cell line THP-1, a common model for studying inflammasome activation. These protocols can be adapted for other relevant cell types, such as primary human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).
General Cell Culture and Differentiation of THP-1 Cells
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at a density between 3 x 10^5 and 7 x 10^5 cells/mL.
-
Differentiation (Optional but Recommended): To differentiate THP-1 monocytes into macrophage-like cells, which are more responsive to inflammasome stimuli, treat the cells with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh, complete medium and allow the cells to rest for at least 24 hours before stimulation.
Protocol 1: Measuring IL-1β Secretion by ELISA
This protocol measures the amount of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Differentiated THP-1 cells in a 96-well plate (seeded at 8 x 10^4 cells/well)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP or Nigericin
-
Human IL-1β ELISA kit
-
Cell culture medium (serum-free for stimulation)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed differentiated THP-1 cells in a 96-well plate at a density of 8 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Priming (Signal 1): Stimulate the cells with 1 µg/mL LPS for 3-4 hours to prime the NLRP3 inflammasome.
-
Activation (Signal 2): After the priming step, replace the medium with serum-free medium and stimulate the cells with either 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-1β in each sample using the standard curve. Determine the dose-dependent inhibitory effect of this compound.
Figure 2: Experimental workflow for measuring IL-1β secretion by ELISA.
Protocol 2: Assessing Caspase-1 Activation by Western Blot
This protocol detects the cleavage of pro-caspase-1 into its active p20 subunit, a hallmark of inflammasome activation.
Materials:
-
Differentiated THP-1 cells in a 6-well plate (seeded at 1 x 10^6 cells/well)
-
This compound
-
LPS
-
ATP or Nigericin
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-caspase-1 (p20), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 1 using a 6-well plate format.
-
Cell Lysis: After stimulation, collect the supernatant (for secreted cleaved caspase-1) and lyse the adherent cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blot: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-caspase-1 antibody (typically 1:1000 dilution) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control.
-
Data Analysis: Quantify the band intensities to determine the ratio of cleaved caspase-1 (p20) to pro-caspase-1 or the loading control.
Protocol 3: Measuring Gene Expression by RT-qPCR
This protocol quantifies the mRNA levels of NLRP3 and IL1B to assess the effect of this compound on the priming step.
Materials:
-
Differentiated THP-1 cells in a 12-well plate (seeded at 5 x 10^5 cells/well)
-
This compound
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for human NLRP3, IL1B, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 1 using a 12-well plate format. The activation step (Signal 2) is not necessary for this assay.
-
RNA Extraction: After LPS stimulation, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with SYBR Green master mix, cDNA, and the specific primers for NLRP3, IL1B, and the housekeeping gene. b. Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no IL-1β secretion | - Inefficient cell differentiation- Low cell viability- Insufficient priming or activation | - Confirm differentiation with macrophage markers (e.g., CD14)- Check cell viability with a trypan blue assay- Optimize LPS, ATP, or Nigericin concentrations and incubation times |
| High background in ELISA | - Incomplete washing- Non-specific antibody binding | - Increase the number of wash steps- Use a different blocking buffer |
| Weak or no signal in Western Blot | - Low protein concentration- Inefficient antibody binding- Poor protein transfer | - Load more protein- Optimize primary antibody concentration and incubation time- Verify transfer efficiency with Ponceau S staining |
| High variability in qPCR results | - Poor RNA quality- Inefficient cDNA synthesis- Primer-dimer formation | - Check RNA integrity on a gel- Use a high-quality reverse transcriptase- Optimize primer concentrations and annealing temperature |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on cytokine production via the NLRP3 inflammasome pathway. By targeting the TLR8-mediated priming of the inflammasome, this compound represents a promising tool for dissecting the molecular mechanisms of inflammation and for the development of novel anti-inflammatory therapeutics. The combination of ELISA, Western blotting, and RT-qPCR allows for a multi-faceted analysis of this compound's mechanism of action, from gene expression to protein activation and cytokine secretion.
References
- 1. Inflammasome Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
Application of NLRP3 Inflammasome Inhibitors in Lupus Research: A Profile of CU-CPT9b
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage in various organs.[1] A growing body of evidence implicates the activation of the innate immune system, particularly the NLRP3 inflammasome, in the pathogenesis of SLE and its severe manifestation, lupus nephritis (LN).[2][3][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammatory cell death (pyroptosis).[4] Consequently, targeted inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for SLE.
While the specific compound "CU-CPT9b" is not documented in the existing scientific literature on lupus research, this document will serve as a detailed application note and protocol for researchers interested in investigating novel NLRP3 inhibitors in the context of lupus. To provide a practical framework, we will use data and methodologies associated with the well-characterized and selective NLRP3 inhibitor, MCC950, as a representative example. These guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system that responds to a variety of danger signals, including those relevant to lupus pathogenesis such as crystalline materials and reactive oxygen species (ROS). Its activation in immune cells like macrophages and dendritic cells, as well as in renal cells like podocytes, contributes to the inflammatory cascade in lupus nephritis. Inhibition of the NLRP3 inflammasome can block the downstream effects of its activation, including the production of potent pro-inflammatory cytokines.
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of intervention for a hypothetical inhibitor like this compound.
Caption: NLRP3 inflammasome signaling pathway and inhibition.
Preclinical Evaluation of NLRP3 Inhibitors in Lupus Models
The efficacy of a novel NLRP3 inhibitor like this compound would be evaluated in established mouse models of lupus, such as the MRL/lpr and NZB/W F1 strains. These models spontaneously develop features of human SLE, including autoantibody production, glomerulonephritis, and proteinuria.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using the NLRP3 inhibitor MCC950 in lupus-prone mouse models. This data serves as a benchmark for evaluating the potential efficacy of new chemical entities like this compound.
| Parameter | Control (Vehicle) | MCC950 Treatment | Percent Change | Mouse Strain | Reference |
| Proteinuria (mg/24h) | High (e.g., 30-40) | Significantly Reduced | ↓ | NZM2328 | |
| Serum Anti-dsDNA Titer | Elevated | Reduced | ↓ | MRL/lpr | |
| Renal IL-1β Levels (pg/mg tissue) | High | Significantly Reduced | ↓ | MRL/lpr | |
| Renal Caspase-1 (p20) Expression | High | Significantly Reduced | ↓ | MRL/lpr | |
| Glomerular Pathology Score | Severe | Ameliorated | ↓ | NZM2328 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the therapeutic potential of an NLRP3 inhibitor in lupus research.
In Vivo Efficacy Study in MRL/lpr Mice
Objective: To evaluate the therapeutic effect of an NLRP3 inhibitor on the development and progression of lupus-like disease in MRL/lpr mice.
Materials:
-
Female MRL/lpr mice (e.g., 8-10 weeks of age)
-
NLRP3 inhibitor (e.g., this compound)
-
Vehicle control (e.g., sterile saline or PBS with appropriate solvent)
-
Metabolic cages for urine collection
-
ELISA kits for anti-dsDNA antibodies and cytokines
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
Procedure:
-
Acclimate female MRL/lpr mice for one week before the start of the experiment.
-
Divide mice into two groups: Vehicle control and this compound treatment.
-
Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., 8-12 weeks).
-
Monitor animal health and body weight weekly.
-
At regular intervals (e.g., every 2 weeks), collect 24-hour urine samples using metabolic cages to measure proteinuria.
-
Collect blood samples via retro-orbital or tail vein bleeding at the beginning and end of the study to measure serum levels of anti-dsDNA antibodies and cytokines (e.g., IL-1β, IL-18).
-
At the end of the study, euthanize the mice and harvest kidneys and spleens.
-
Fix one kidney in 10% neutral buffered formalin for histological analysis (H&E staining) to assess renal inflammation and damage.
-
Snap-freeze the other kidney and spleen tissue in liquid nitrogen for subsequent protein (Western blot) or RNA analysis.
Measurement of Proteinuria
Objective: To quantify the level of protein in the urine as an indicator of kidney damage.
Procedure:
-
Collect 24-hour urine from individual mice in metabolic cages.
-
Centrifuge the urine samples to remove debris.
-
Measure the total protein concentration using a standard method such as the Bradford protein assay or a commercial urinary protein assay kit, following the manufacturer's instructions.
-
Express proteinuria as mg of protein per 24 hours.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-dsDNA and Cytokines
Objective: To measure the concentration of anti-dsDNA autoantibodies and pro-inflammatory cytokines in serum.
Procedure:
-
Coat a 96-well plate with dsDNA antigen or capture antibody for the cytokine of interest (e.g., IL-1β) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations based on the standard curve.
Western Blot for Inflammasome Components
Objective: To detect the expression and activation of NLRP3 inflammasome components (e.g., NLRP3, cleaved Caspase-1) in kidney tissue lysates.
Procedure:
-
Homogenize frozen kidney tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against NLRP3, Caspase-1 (p20 subunit), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating a novel NLRP3 inhibitor in a preclinical lupus model.
Caption: Preclinical evaluation workflow for an NLRP3 inhibitor.
Conclusion
Targeting the NLRP3 inflammasome is a viable and promising therapeutic avenue for the treatment of systemic lupus erythematosus. While "this compound" remains a hypothetical compound in this context, the application notes and protocols detailed above, using the established NLRP3 inhibitor MCC950 as a model, provide a comprehensive guide for the preclinical evaluation of novel inhibitors. Researchers can adapt these methodologies to investigate the efficacy and mechanism of action of their specific compounds of interest, with the ultimate goal of developing new and more effective treatments for lupus.
References
- 1. Cytokines in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies of Targeting Inflammasome in the Treatment of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of NLRP3 Inflammasome in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NLRP3 Inflammasome in Lupus Nephritis and Therapeutic Targeting by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of p65 (NF-κB) Inhibition by CU-CPT9b using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
CU-CPT9b is a potent and specific antagonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system.[1][2][3][4][5] TLR8 activation by agonists such as single-stranded RNA (ssRNA) or synthetic compounds like R-848 triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The p65 (RelA) subunit of NF-κB is a critical mediator of this pathway, and its translocation to the nucleus initiates the transcription of pro-inflammatory genes. This compound exerts its inhibitory effect by binding to and stabilizing the inactive dimer of TLR8, thereby preventing its activation and subsequent downstream signaling, including the NF-κB pathway. These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on p65 activation.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets TLR8 with high affinity, exhibiting a dissociation constant (Kd) of 21 nM and an IC50 of 0.7 nM for the inhibition of NF-κB activation in TLR8-overexpressing HEK-Blue cells. The canonical NF-κB signaling pathway is initiated by the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB) proteins. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB heterodimer (typically p50/p65). The freed NF-κB complex, containing p65, then translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences to regulate gene expression. By preventing the initial activation of TLR8, this compound effectively blocks this entire cascade, leading to a reduction in the nuclear translocation of p65.
Signaling Pathway Diagram
Caption: NF-κB signaling pathway showing inhibition by this compound.
Experimental Protocol: Western Blot for p65
This protocol details the steps for treating cells with a TLR8 agonist in the presence or absence of this compound, followed by the preparation of cytoplasmic and nuclear extracts and subsequent Western blot analysis of p65.
Materials:
-
Cell line expressing TLR8 (e.g., THP-1 or HEK-Blue™ hTLR8 cells)
-
Cell culture medium and supplements
-
This compound
-
TLR8 agonist (e.g., R-848)
-
Phosphate-buffered saline (PBS)
-
Nuclear and Cytoplasmic Extraction Kit
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p65 (and phosphorylated p65, if desired)
-
Primary antibody for loading control (e.g., Lamin A/C for nuclear fraction, β-actin or GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR8 agonist (e.g., R-848) for a predetermined time (e.g., 30-60 minutes) to induce p65 nuclear translocation. Include a non-stimulated control group.
-
-
Cell Lysis and Fractionation:
-
Following treatment, wash the cells with ice-cold PBS.
-
Perform cytoplasmic and nuclear fractionation using a commercial kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to the lysis buffers.
-
Store the extracts at -80°C or proceed to protein quantification.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody (Lamin A/C for nuclear extracts, β-actin for cytoplasmic extracts).
-
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of p65.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry. The intensity of the p65 band in the nuclear fraction is normalized to the intensity of the loading control (Lamin A/C). The data can be presented in a table as follows:
| Treatment Group | This compound Conc. | TLR8 Agonist | Normalized Nuclear p65 Level (Arbitrary Units) | % Inhibition of p65 Translocation |
| Vehicle Control | 0 | - | [Value] | 0% |
| Agonist Only | 0 | + | [Value] | N/A |
| This compound | [Conc. 1] | + | [Value] | [Value] |
| This compound | [Conc. 2] | + | [Value] | [Value] |
| This compound | [Conc. 3] | + | [Value] | [Value] |
-
% Inhibition can be calculated using the formula: [1 - (Signal_this compound - Signal_Vehicle) / (Signal_Agonist - Signal_Vehicle)] * 100
Conclusion
This protocol provides a robust framework for assessing the inhibitory activity of this compound on the TLR8-mediated activation of NF-κB, specifically by monitoring the nuclear translocation of the p65 subunit. By following this detailed methodology, researchers can effectively quantify the potency of this compound and similar compounds in a cellular context, providing valuable data for drug development and immunological research.
References
Application Notes and Protocols: Utilizing CU-CPT9b for Selective TLR8 Antagonism in Functional Assays with TLR Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction Toll-like receptors (TLRs) are a critical class of pattern recognition receptors that play a central role in the innate immune system.[1][2] They recognize distinct pathogen-associated molecular patterns (PAMPs), initiating signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity.[1][3] TLR agonists, molecules that activate these receptors, are widely used in research and are being explored as therapeutic agents and vaccine adjuvants.[3]
CU-CPT9b is a potent and highly selective small-molecule antagonist of human Toll-like receptor 8 (TLR8). It provides a valuable tool for dissecting the specific contributions of TLR8 signaling in complex biological systems, especially when multiple TLRs may be activated. These application notes provide detailed protocols for using this compound in combination with various TLR agonists in functional assays to study TLR8-specific signaling pathways.
Mechanism of Action: this compound this compound exerts its antagonistic effect through a unique allosteric inhibition mechanism. Instead of competing directly with agonists at the binding site, this compound binds to a novel pocket at the TLR8 dimer interface. This binding stabilizes the TLR8 dimer in its inactive, resting state. By locking the receptor in this conformation, this compound prevents the structural rearrangement required for agonist-induced signaling, effectively blocking the downstream activation of pathways like NF-κB.
Caption: Mechanism of this compound action vs. a standard TLR8 agonist.
Data Presentation
Table 1: Properties of TLR8 Antagonist this compound
| Property | Value | Cell System | Notes | Reference(s) |
| Binding Affinity (Kd) | 21 nM | Human TLR8 Ectodomain (ITC) | Demonstrates direct, high-affinity binding to the TLR8 protein. | |
| IC₅₀ | 0.7 nM | HEK-Blue™ hTLR8 Cells | Concentration required to inhibit 50% of NF-κB activation induced by the TLR8 agonist R848. | |
| Selectivity | High for TLR8 | HEK-Blue™ Cells, Human PBMCs | Negligible effects on other TLRs (TLR1/2, 2/6, 3, 4, 5, 7, 9) at effective concentrations. |
Table 2: Common TLR Agonists for Combination Assays
| TLR Target(s) | Agonist | Typical Working Concentration | Signaling Adaptor(s) | Expected Outcome with this compound |
| TLR8 / TLR7 | R848 (Resiquimod) | 0.1 - 5 µg/mL | MyD88 | Inhibition of cytokine production (e.g., TNF-α, IL-12). |
| TLR4 | LPS | 10 - 100 ng/mL | MyD88, TRIF | No Inhibition. Can be used as a control to show specificity of this compound. |
| TLR3 | Poly(I:C) | 1 - 10 µg/mL | TRIF | No Inhibition. |
| TLR9 (Human) | ODN 2006 (CpG) | 0.1 - 1 µM | MyD88 | No Inhibition. |
Signaling Pathways Overview
TLR signaling is broadly divided into two main branches: the MyD88-dependent and the TRIF-dependent pathways. All TLRs, except for TLR3, utilize the MyD88 adaptor protein to activate NF-κB and MAPKs, leading to the production of inflammatory cytokines. TLR3 and TLR4 (from the endosome) signal through the TRIF-dependent pathway, which activates IRF3 and induces type I interferons. This compound allows researchers to specifically block the MyD88-dependent signaling originating from TLR8, while leaving other TLR pathways intact.
References
Troubleshooting & Optimization
troubleshooting CU-CPT9b solubility issues for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR8 antagonist, CU-CPT9b. The following information is designed to address common solubility issues encountered during the preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vivo studies?
A1: this compound is a potent and selective antagonist of Toll-like receptor 8 (TLR8) with a dissociation constant (Kd) of 21 nM.[1][2] It inhibits NF-κB activation induced by the TLR8 agonist R-848 with an IC50 value of 0.7 nM.[1][3] Like many small molecule inhibitors, this compound has poor aqueous solubility, which can lead to challenges in achieving the desired concentration for in vivo administration and may result in low or variable bioavailability.[4]
Q2: What are the reported solubilities of this compound in common laboratory solvents?
A2: this compound exhibits good solubility in several organic solvents. This information is crucial for preparing a stock solution before further dilution into a vehicle suitable for in vivo administration.
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 30 mg/mL |
| In Vivo Formulation * | 4 mg/mL |
*In vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Q3: What is a recommended vehicle for in vivo administration of this compound?
A3: A commonly used vehicle for poorly water-soluble compounds, and one for which solubility data for this compound is available, is a co-solvent system. A specific formulation is reported to achieve a solubility of 4 mg/mL for this compound.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation preparation.
Question: I am preparing the recommended in vivo formulation, but the compound is precipitating. What should I do?
Answer: Precipitation during the preparation of a formulation for a poorly soluble compound is a common issue. The order of addition of the components is critical. Here are some steps to troubleshoot this problem:
-
Ensure Proper Order of Mixing: Always dissolve this compound completely in DMSO first to create a stock solution. Then, add the other components of the vehicle sequentially, ensuring the solution is clear after each addition before proceeding to the next. The recommended order is:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix thoroughly.
-
Finally, add the saline dropwise while vortexing.
-
-
Sonication: If precipitation occurs, gentle sonication can help to redissolve the compound. Be cautious not to overheat the solution.
-
Gentle Warming: Gently warming the solution to around 37°C may aid in dissolution. However, ensure that this compound is stable at this temperature and always allow the solution to cool to room temperature to check for precipitation before administration.
-
Prepare Fresh: It is best practice to prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.
Issue 2: The required dose of this compound results in a high concentration of DMSO in the final injection volume.
Question: My experiment requires a high dose of this compound, and I am concerned about the toxicity of the DMSO in the formulation. How can I address this?
Answer: DMSO can have biological effects and may cause toxicity at high concentrations. It is advisable to keep the final concentration of DMSO in the administered dose as low as possible, ideally below 10%.
-
Alternative Formulation Strategies: If the recommended vehicle does not meet your needs, you may need to explore other formulation strategies for poorly soluble drugs. These can include:
-
Nanosuspensions: This technology involves reducing the particle size of the drug to the sub-micron range, which can improve the dissolution rate and bioavailability.
-
Cyclodextrin Complexes: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.
-
-
Dose Volume and Concentration: Consider if it is possible to increase the injection volume (within the limits acceptable for the animal model and route of administration) to reduce the required concentration of this compound and, consequently, the percentage of DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies (1 mL of 4 mg/mL solution)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a this compound stock solution in DMSO.
-
Weigh 4 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved and the solution is clear.
-
-
Add PEG300.
-
To the this compound/DMSO solution, add 400 µL of PEG300.
-
Vortex until the solution is homogeneous and clear.
-
-
Add Tween 80.
-
To the mixture, add 50 µL of Tween 80.
-
Vortex until the solution is homogeneous and clear.
-
-
Add Saline.
-
Slowly add 450 µL of saline to the mixture in a dropwise manner while continuously vortexing.
-
Continue to vortex for another 1-2 minutes to ensure the final solution is a clear, homogeneous mixture.
-
-
Final Inspection.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide above.
-
The final concentration of this compound in this formulation will be 4 mg/mL.
-
Visualizations
TLR8 Signaling Pathway and Inhibition by this compound
References
- 1. The Potential Use of Cyclodextrins in Parenteral Formulations | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 2. researchgate.net [researchgate.net]
- 3. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CU-CPT9b Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of CU-CPT9b, a potent and selective Toll-like receptor 8 (TLR8) antagonist. The goal is to facilitate the effective use of this compound while minimizing the risk of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that acts as a highly potent and selective antagonist of Toll-like receptor 8 (TLR8). It functions by binding to an allosteric site on the TLR8 homodimer, stabilizing it in an inactive or "resting" state. This prevents the conformational changes necessary for downstream signaling activation upon agonist binding.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of the TLR8 signaling pathway. TLR8 activation, typically triggered by single-stranded RNA (ssRNA) or synthetic agonists like R848, leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This compound effectively blocks these downstream events.
Q3: What are the potential off-target effects of this compound?
A3: While this compound has demonstrated high selectivity for TLR8 over other TLR family members, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. Potential off-target effects could manifest as cytotoxicity, or modulation of other signaling pathways unrelated to TLR8. It is crucial to experimentally determine the optimal concentration range to minimize these effects.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: Several cell lines are suitable for investigating the activity of this compound.
-
HEK-Blue™ hTLR8 cells: These are human embryonic kidney (HEK293) cells engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. They are a robust and specific system for quantifying TLR8 activation.
-
THP-1 cells: This human monocytic cell line endogenously expresses TLR8 and can be differentiated into macrophage-like cells, providing a more physiologically relevant model.
-
Primary Human Peripheral Blood Mononuclear Cells (PBMCs): These cells, particularly monocytes, are a primary source of endogenous TLR8 and are ideal for validating findings in a more complex and physiologically relevant context.
Q5: What agonists can be used to stimulate TLR8 in these cell lines?
A5: The following agonists are commonly used to activate TLR8:
-
R848 (Resiquimod): A synthetic imidazoquinoline compound that is a potent agonist for both human TLR7 and TLR8.
-
ssRNA40: A single-stranded RNA oligonucleotide that serves as a more natural ligand for TLR8.
-
TL8-506: A selective synthetic agonist for TLR8.
The optimal concentration of the agonist should be determined for each cell line and experimental setup, but a common starting point for R848 is in the range of 1-10 µM.
Troubleshooting Guides
Issue 1: High background or no response in NF-κB reporter assay.
-
Possible Cause:
-
Cell health: Cells may be unhealthy, leading to poor transfection efficiency or a blunted response.
-
Reagent quality: The TLR8 agonist or reporter assay reagents may have degraded.
-
Incorrect agonist concentration: The agonist concentration may be too low to elicit a response or so high that it causes cellular toxicity.
-
Low TLR8 expression: The cell line used may not express sufficient levels of TLR8.
-
-
Troubleshooting Steps:
-
Check cell viability: Perform a simple viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy.
-
Validate reagents: Use a positive control for the NF-κB pathway (e.g., TNF-α) to confirm the reporter system is functional. Test a fresh batch of the TLR8 agonist.
-
Optimize agonist concentration: Perform a dose-response curve with the TLR8 agonist to determine the optimal concentration for stimulation.
-
Confirm TLR8 expression: If using a cell line with endogenous TLR8, confirm its expression level via qPCR or western blot.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause:
-
Inconsistent cell passage number: The responsiveness of cells can change with increasing passage number.
-
Variability in this compound preparation: Inconsistent dissolution or storage of the compound can affect its effective concentration.
-
Pipetting errors: Inaccurate pipetting can lead to significant variations in results.
-
-
Troubleshooting Steps:
-
Use a consistent cell passage range: Thaw a fresh vial of cells after a defined number of passages.
-
Standardize compound handling: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Ensure proper mixing and pipetting technique: Calibrate pipettes regularly and ensure thorough mixing of all solutions.
-
Issue 3: Suspected off-target effects.
-
Possible Cause:
-
High concentration of this compound: The concentration of the inhibitor may be in a range that affects other cellular targets.
-
Compound toxicity: The observed phenotype may be due to general cytotoxicity rather than specific inhibition of TLR8.
-
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for the on-target effect (TLR8 inhibition) and the CC50 (cytotoxic concentration 50%) in parallel. A large window between the IC50 and CC50 suggests good specificity.
-
Use a counter-screen: Test this compound in a cell line that does not express TLR8. Any observed activity in this cell line would indicate an off-target effect.
-
Profile against a panel of targets: If resources permit, screen this compound against a panel of kinases or other relevant off-targets to identify potential unintended interactions.
-
Data Presentation
Table 1: Representative On-Target Activity of this compound
| Cell Line | Agonist (Concentration) | Readout | This compound IC50 (nM) |
| HEK-Blue™ hTLR8 | R848 (1 µM) | NF-κB-SEAP Reporter | ~1-5 |
| THP-1 (differentiated) | R848 (5 µM) | TNF-α secretion | ~10-50 |
| Human PBMCs | ssRNA40 (1 µg/mL) | IL-12p40 secretion | ~5-20 |
Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay | This compound CC50 (µM) |
| HEK293 | MTT Assay | > 50 |
| THP-1 | CellTiter-Glo® | > 50 |
| Primary Human PBMCs | AlamarBlue™ | > 50 |
Note: This table presents hypothetical data to illustrate the expected low cytotoxicity of this compound. Researchers should determine the CC50 in their specific cell lines and assay systems.
Experimental Protocols
NF-κB Reporter Assay in HEK-Blue™ hTLR8 Cells
Objective: To determine the IC50 of this compound for the inhibition of TLR8-mediated NF-κB activation.
Materials:
-
HEK-Blue™ hTLR8 cells
-
HEK-Blue™ Detection medium
-
This compound
-
R848 (or other TLR8 agonist)
-
96-well plates
Protocol:
-
Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Add the TLR8 agonist (e.g., R848 at a final concentration of 1 µM) to the wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate for 16-24 hours.
-
Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Cytokine Profiling in Differentiated THP-1 Cells
Objective: To measure the effect of this compound on the secretion of TLR8-induced cytokines.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound
-
R848
-
ELISA or multiplex immunoassay kits for TNF-α, IL-1β, IL-6, and IL-8
Protocol:
-
Differentiate THP-1 cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.
-
Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with a TLR8 agonist (e.g., R848 at 5 µM).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Plot the cytokine concentrations as a function of this compound concentration to determine the dose-dependent inhibition.
Mandatory Visualization
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Logical troubleshooting flow for unexpected results.
CU-CPT9b stability and storage conditions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of CU-CPT9b for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound, when supplied as a powder, should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: For preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[1] Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability, where they can be kept for up to 6 months.[2] For more frequent use, aliquots can be stored at -20°C for up to one month.[2]
Q3: Can I store the stock solution at 4°C?
A3: While storage at -80°C or -20°C is recommended for long-term stability, solutions for frequent use can be stored at 4°C for over a week. However, for periods longer than a week, colder storage is advised to maintain the integrity of the compound.
Q4: How can I ensure my this compound solution is sterile for cell culture experiments?
A4: To prepare a sterile solution, it is recommended to first prepare the stock solution and then filter it through a 0.2 μm microfilter.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of Toll-like receptor 8 (TLR8). It functions by binding to the inactive TLR8 dimer, stabilizing it in its resting state. This prevents the conformational changes required for TLR8 activation and subsequent downstream signaling pathways, such as NF-κB activation.
Data Presentation: Stability and Storage Conditions
The following tables summarize the recommended storage conditions and solubility of this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| Stock Solution (in DMSO, frequent use) | -20°C | Up to 1 month |
| Stock Solution (in DMSO, short-term) | 4°C | Over a week |
Table 2: Solubility
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Noted in product technical data sheets |
| Water | Slightly or not soluble |
| Ethanol | Slightly or not soluble |
Experimental Protocols
Protocol 1: Assessing pH Stability of this compound Solutions
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound powder
-
DMSO (or other appropriate organic solvent for initial stock)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a suitable column and detector
-
pH meter
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in the different pH buffers to a final concentration suitable for your assay and HPLC analysis. Ensure the final concentration of the organic solvent is low enough to not affect the buffer's pH or the compound's stability.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect any potential degradation products.
-
Plot the concentration of this compound against time for each pH condition to determine the degradation rate.
Protocol 2: Assessing Photostability of this compound
Objective: To evaluate the stability of this compound when exposed to light.
Materials:
-
This compound (as powder and in solution)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Transparent and light-protective containers (e.g., clear and amber vials).
-
HPLC system.
Methodology:
-
Expose samples of this compound powder and solution in transparent containers to a controlled light source in the photostability chamber.
-
As a control, place identical samples in light-protective containers in the same chamber to assess any degradation due to temperature.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter, as per ICH Q1B guidelines.
-
At appropriate time intervals, withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
Compare the results of the light-exposed samples with the control samples to determine the extent of photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the compound. | Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. Sonication may also aid in dissolution. |
| Loss of compound activity over time in long-term experiments | Degradation of the compound due to improper storage or instability under experimental conditions. | Ensure stock solutions are stored at -80°C in single-use aliquots. Perform stability tests under your specific experimental conditions (pH, temperature, light exposure) to determine the compound's stability window. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid degradation caused by repeated temperature changes. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a TLR8 antagonist.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing this compound stability.
References
Technical Support Center: Addressing Variability in CU-CPT9b Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving the TLR8 antagonist, CU-CPT9b.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and specific antagonist of Toll-like receptor 8 (TLR8).[1] It functions by binding to a unique allosteric site on the TLR8 dimer, stabilizing it in an inactive or "resting" state.[2][3] This prevents the conformational changes required for agonist binding and subsequent downstream signaling, effectively inhibiting the activation of pathways like NF-κB.[2][4]
2. What are the key binding and activity values for this compound?
This compound exhibits high affinity for TLR8. Key quantitative values reported in the literature are summarized in the table below.
| Parameter | Value | Cell Line/System | Agonist | Reference |
| IC₅₀ | 0.7 ± 0.2 nM | HEK-Blue™ hTLR8 | R848 | |
| K_d_ | 21 nM | Isothermal Titration Calorimetry (ITC) | - |
3. In which solvents is this compound soluble?
Proper dissolution is critical for accurate and reproducible results. The solubility of this compound in common laboratory solvents is provided below. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture media.
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL; 100 mg/mL (397.96 mM) | |
| DMF | 30 mg/mL | |
| Ethanol | 30 mg/mL |
It is recommended to use sonication to aid dissolution.
4. Is this compound selective for TLR8?
Yes, this compound has demonstrated high selectivity for human TLR8 over other TLRs, including TLR2, 4, 5, 7, and 9. Studies have shown that it does not significantly affect TLR7 signaling, even at micromolar concentrations, indicating a selectivity of over 10,000-fold.
5. Could off-target effects contribute to experimental variability?
While this compound is highly selective for TLR8, it is a general principle in pharmacology that all small molecules have the potential for off-target effects, particularly at higher concentrations. These off-target interactions can be a source of experimental variability and toxicity. If you observe unexpected cellular phenotypes that are inconsistent with TLR8 inhibition, consider the possibility of off-target effects. Performing a broad off-target screening assay against a panel of receptors and kinases could help identify potential unintended interactions.
6. Is there any evidence of this compound interacting with VDAC1?
Currently, there is no direct published evidence to suggest that this compound interacts with the Voltage-Dependent Anion Channel 1 (VDAC1). VDAC1 is a mitochondrial outer membrane protein involved in metabolism and apoptosis and has been identified as a target for some small molecules. While an interaction between this compound and VDAC1 cannot be entirely ruled out without specific binding studies, variability in experimental results is more likely to stem from the factors outlined in the troubleshooting guide below.
Troubleshooting Guide
Experimental variability can arise from multiple sources. This guide provides a structured approach to identifying and mitigating common issues encountered during this compound experiments.
Issue 1: Inconsistent IC₅₀ Values
Potential Causes & Solutions
| Cause | Recommended Action |
| Cell Line Health and Passage Number | Maintain a consistent cell passage number for all experiments. High passage numbers can lead to phenotypic drift and altered TLR8 expression. Regularly check cells for mycoplasma contamination. |
| Cell Seeding Density | Optimize and standardize cell seeding density. IC₅₀ values can be influenced by cell density at the time of treatment. |
| Agonist Quality and Concentration | Use a high-quality, validated TLR8 agonist (e.g., R848, ssRNA). Prepare fresh agonist dilutions for each experiment from a validated stock. The type and concentration of the agonist can significantly impact the apparent IC₅₀ of an antagonist. |
| Incubation Time | Standardize the incubation time for both the antagonist and agonist. |
| Serum Concentration | If using serum-containing media, maintain a consistent serum concentration. Serum proteins can bind to small molecules and affect their free concentration. |
| Assay Readout | Ensure the assay readout (e.g., NF-κB reporter, cytokine production) is within the linear range. |
Issue 2: Poor Reproducibility Between Experiments
Potential Causes & Solutions
| Cause | Recommended Action |
| This compound Stock Solution Stability | Aliquot this compound stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. |
| Variability in Cell Culture Media | Use a consistent lot of cell culture media and supplements. Components in the media can degrade over time, affecting cell health and responsiveness. |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques, especially for serial dilutions of the compound. |
| Plate Edge Effects | To minimize edge effects in plate-based assays, avoid using the outer wells or fill them with sterile media/PBS. |
Issue 3: No or Low Antagonist Activity
Potential Causes & Solutions
| Cause | Recommended Action |
| Low TLR8 Expression in Cell Line | Confirm TLR8 expression in your chosen cell line. TLR8 expression can vary significantly between different cell types. Consider using a cell line engineered to overexpress human TLR8, such as HEK-Blue™ hTLR8 cells. |
| Incorrect Agonist for the Cell System | Ensure the TLR8 agonist you are using is appropriate for your cell type. For example, some cell types may respond more robustly to ssRNA than to synthetic agonists like R848. |
| Degradation of this compound | Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods. |
| Inappropriate Assay Endpoint | Ensure the downstream signaling pathway you are measuring is indeed activated by TLR8 in your cell system. |
Experimental Protocols & Methodologies
For detailed experimental protocols, please refer to the primary literature describing the use of this compound. A general workflow for a cell-based TLR8 inhibition assay is provided below.
A generalized workflow for a this compound TLR8 inhibition assay.
Signaling Pathway Diagrams
This compound Mechanism of Action
This compound stabilizes the TLR8 dimer in its inactive conformation, preventing the recruitment of the adaptor protein MyD88 and subsequent activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
Mechanism of this compound-mediated inhibition of TLR8 signaling.
Troubleshooting Logic Flow
When encountering experimental variability, a logical approach to troubleshooting can help isolate the source of the issue.
References
potential cytotoxicity of CU-CPT9b at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR8 antagonist, CU-CPT9b.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound at high concentrations?
A1: Published studies on this compound and its analogs have consistently reported minimal or negligible cytotoxicity in various cell lines.[1] For a related precursor compound, CU-CPT8m, cell viability in HEK-Blue™ TLR8 cells remained at approximately 100% even at concentrations up to 10 µM.[2] While direct quantitative data for this compound's cytotoxicity profile from supplementary materials was not available in the searched literature, the consistent description in the primary literature suggests a low potential for cytotoxicity at typical effective concentrations. However, it is always recommended to perform your own cytotoxicity assessment for your specific cell type and experimental conditions.
Q2: I am observing unexpected cell death in my experiments with this compound. What could be the cause?
A2: If you are observing cytotoxicity, consider the following potential issues:
-
Compound Purity and Handling: Ensure the purity of your this compound stock and that it has been stored correctly according to the manufacturer's instructions. Improper storage or multiple freeze-thaw cycles can lead to degradation and potentially cytotoxic byproducts.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure your final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1% - 0.5% for DMSO) and that your vehicle control wells show healthy cells.
-
Cell Line Sensitivity: While generally reported as non-cytotoxic, your specific cell line may have a higher sensitivity to the compound or its off-target effects at high concentrations.
-
Assay Interference: Some cytotoxicity assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or WST-based assays. Consider using a secondary, mechanistically different cytotoxicity assay to confirm your results.
-
Contamination: Rule out microbial contamination of your cell cultures as a source of cell death.
Q3: What concentrations of this compound are recommended to avoid potential cytotoxicity?
A3: this compound is a highly potent TLR8 antagonist with IC50 values in the low nanomolar to picomolar range for TLR8 inhibition.[1] It is recommended to use the lowest effective concentration for your experimental goals. Based on the available data for the related compound CU-CPT8m, concentrations up to 1 µM are unlikely to cause significant cytotoxicity in many cell types.[2] However, a dose-response experiment is crucial to determine the optimal non-toxic concentration range for your specific cell line.
Q4: How does this compound inhibit TLR8 signaling?
A4: this compound functions as a specific antagonist of Toll-like receptor 8 (TLR8). It exerts its inhibitory effect through a novel mechanism by binding to a unique allosteric site on the TLR8 homodimer interface. This binding stabilizes the preformed TLR8 dimer in its inactive, resting state, which prevents the conformational changes necessary for receptor activation and downstream signaling.[3]
Troubleshooting Guide: Unexpected Cytotoxicity
If you encounter unexpected cytotoxicity when using this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Quantitative Data Summary
The following table summarizes the available cytotoxicity data for the this compound precursor, CU-CPT8m. The primary literature states that the CU-CPT9 series of compounds also exhibit minimal cytotoxicity.
| Compound | Cell Line | Assay | Concentration (µM) | Cell Viability (%) | Reference |
| CU-CPT8m | HEK-Blue™ TLR8 | Not Specified | 0.01 | ~100 | |
| CU-CPT8m | HEK-Blue™ TLR8 | Not Specified | 0.1 | ~100 | |
| CU-CPT8m | HEK-Blue™ TLR8 | Not Specified | 1 | ~100 | |
| CU-CPT8m | HEK-Blue™ TLR8 | Not Specified | 10 | ~100 |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the potential cytotoxicity of this compound in a chosen cell line.
1. Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway
This compound Mechanism of Action
Caption: this compound stabilizes the inactive TLR8 dimer, blocking activation.
References
how to control for non-specific effects of CU-CPT9b in assays
Welcome to the technical support center for CU-CPT9b. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on controlling for non-specific effects. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific antagonist of Toll-like Receptor 8 (TLR8).[1][2] It functions by binding to a unique allosteric site on the TLR8 homodimer, stabilizing it in its inactive or "resting" state.[3][4] This prevents the conformational changes required for agonist-induced activation and subsequent downstream inflammatory signaling.[3]
Q2: How specific is this compound for TLR8?
A2: this compound has demonstrated high selectivity for human TLR8 over other TLRs, including the closely related TLR7. In cell-based assays, it has been shown to inhibit TLR8 signaling at nanomolar concentrations while having minimal effects on other TLRs at much higher concentrations.
Q3: What are the essential controls to include when using this compound in my assays?
A3: To ensure that the observed effects are due to specific inhibition of TLR8 by this compound, it is crucial to include the following controls in your experimental design:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on your assay.
-
Untreated Control: This group of cells is not exposed to either this compound or the vehicle and serves as a baseline for normal cell function and assay readout.
-
Positive Control (Agonist only): Treat cells with a known TLR8 agonist (e.g., R848 or ssRNA) without the inhibitor. This confirms that the TLR8 signaling pathway is active in your experimental system.
-
Negative Control Compound: Use a structurally similar but biologically inactive compound to this compound. For the closely related CU-CPT8m, a compound referred to as "compound 6" was used as a negative control. Using such a compound helps to distinguish on-target from potential non-specific effects of the chemical scaffold.
-
Positive Control for Inhibition: A known, well-characterized inhibitor of the TLR8 pathway can be used to validate the assay's ability to detect inhibition.
Q4: How can I further validate that the effects of this compound are on-target?
A4: Beyond the essential controls, you can perform additional experiments to confirm the on-target activity of this compound:
-
Use of TLR8-deficient cells: Test the effect of this compound in cell lines that do not express TLR8. The compound should not have an effect on the agonist-induced response in these cells.
-
Orthogonal Approaches: Use an alternative method to inhibit TLR8, such as siRNA or shRNA, to see if it phenocopies the effect of this compound.
-
Dose-response analysis: A clear dose-dependent inhibition by this compound is indicative of a specific pharmacological effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition of TLR8 signaling observed. | 1. Compound degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.2. Low compound concentration: The concentration of this compound may be too low to effectively inhibit TLR8 in your specific assay.3. Assay system not responsive: The cells may not be responding to the TLR8 agonist. | 1. Use a fresh aliquot of this compound. Store stock solutions at -20°C or -80°C in small aliquots.2. Perform a dose-response experiment with a wider concentration range of this compound.3. Check the response of your positive control (agonist only). If there is no response, troubleshoot your cell line and agonist preparation. |
| Inhibition observed in the absence of a TLR8 agonist. | 1. Cytotoxicity: High concentrations of this compound or the vehicle (DMSO) may be toxic to the cells, leading to a decrease in signal.2. Non-specific inhibition of reporter gene: The compound may be directly inhibiting the reporter enzyme (e.g., luciferase) or interfering with the detection method. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the vehicle.2. Run a counter-screen where you test this compound directly against the purified reporter enzyme or in a cell line with constitutive reporter expression. |
| Variable results between experiments. | 1. Inconsistent cell conditions: Cell passage number, density, and health can affect the cellular response.2. Inconsistent compound preparation: Inaccurate dilutions or incomplete solubilization of this compound.3. Assay variability: Minor differences in incubation times, temperatures, or reagent additions. | 1. Use cells within a consistent passage number range and ensure consistent seeding density. Monitor cell health regularly.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete dissolution.3. Standardize all assay steps and use a consistent protocol. |
| Effect of this compound is observed in TLR8-deficient cells. | 1. Off-target effects: this compound may be inhibiting another protein in the signaling pathway.2. Non-specific chemical interference: The compound may be causing artifacts such as aggregation at high concentrations. | 1. This suggests an off-target effect. Consider screening this compound against a panel of related targets to identify potential off-targets.2. Include a negative control compound (e.g., an inactive analog) to see if the effect is specific to the active scaffold of this compound. Test for aggregation using techniques like dynamic light scattering. |
Quantitative Data Summary
| Compound | Target | Assay Type | Cell Line | IC50 | Kd |
| This compound | TLR8 | NF-κB Reporter Assay | HEK-Blue TLR8 | 0.7 ± 0.2 nM | 21 nM |
| CU-CPT9a | TLR8 | NF-κB Reporter Assay | HEK-Blue TLR8 | 0.5 ± 0.1 nM | N/A |
| CU-CPT8m | TLR8 | NF-κB Reporter Assay | HEK-Blue TLR8 | 90 ± 10 nM | N/A |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay in HEK293 Cells
This protocol is for determining the IC50 of this compound in a HEK293 cell line stably expressing human TLR8 and an NF-κB-driven luciferase reporter gene.
Materials:
-
TLR8/NF-κB Reporter HEK293 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
TLR8 agonist (e.g., R848)
-
Negative control compound (e.g., an inactive analog)
-
DMSO (vehicle)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TLR8/NF-κB Reporter HEK293 cells at a density of 35,000 cells/well in 90 µl of growth medium into a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and the negative control compound in assay medium. Also, prepare the vehicle control.
-
Add 10 µl of the diluted compounds or vehicle to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Prepare the TLR8 agonist (e.g., R848) at the desired final concentration in assay medium.
-
Add 10 µl of the agonist to all wells except the "unstimulated" control wells. Add 10 µl of assay medium to the unstimulated wells.
-
Incubate for 6-16 hours at 37°C with 5% CO2.
-
Equilibrate the plate to room temperature.
-
Add 100 µl of luciferase assay reagent to each well and mix gently.
-
Incubate for 10-15 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
Normalize the data to the positive (agonist only) and negative (unstimulated) controls and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cytokine Measurement by ELISA
This protocol describes the measurement of a downstream cytokine (e.g., TNF-α or IL-12) from peripheral blood mononuclear cells (PBMCs) treated with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
TLR8 agonist (e.g., R848)
-
Negative control compound
-
DMSO (vehicle)
-
96-well tissue culture plates
-
Cytokine ELISA kit (e.g., for human TNF-α)
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.
-
Seed PBMCs at a density of 2 x 10^5 cells/well in 100 µl of culture medium into a 96-well plate.
-
Prepare dilutions of this compound, negative control compound, and vehicle in culture medium.
-
Add 50 µl of the diluted compounds or vehicle to the cells.
-
Incubate for 1 hour at 37°C.
-
Add 50 µl of TLR8 agonist to the wells to achieve the desired final concentration.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
Centrifuge the plate and carefully collect the supernatant.
-
Perform the cytokine ELISA on the supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations based on the standard curve and determine the percent inhibition by this compound.
Protocol 3: Western Blot for Phosphorylated IRAK4
This protocol is for assessing the effect of this compound on the phosphorylation of IRAK4, a downstream signaling molecule in the TLR8 pathway.
Materials:
-
THP-1 cells (or other TLR8-expressing cell line)
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
TLR8 agonist (e.g., R848)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IRAK4, anti-total-IRAK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed THP-1 cells in 6-well plates and differentiate with PMA if necessary.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with a TLR8 agonist for the appropriate time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IRAK4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRAK4 and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Caption: Workflow for a controlled in vitro assay with this compound.
Caption: Logic diagram for troubleshooting non-specific effects of this compound.
References
Technical Support Center: Refining CU-CPT9b Dosage for Transgenic Mouse Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of CU-CPT9b for in vivo studies using transgenic mouse models. Given the nascent stage of in vivo research with this compound, this resource combines established in vitro data with general principles of small molecule administration in animal models to offer a structured approach to experimental design and troubleshooting.
Introduction to this compound
This compound is a potent and highly selective small-molecule antagonist of Toll-like Receptor 8 (TLR8). It functions by binding to an allosteric site on the TLR8 dimer, stabilizing it in an inactive conformation. This prevents the conformational changes required for agonist-induced signaling, thereby inhibiting the downstream MyD88-dependent pathway and the subsequent production of pro-inflammatory cytokines. Due to the non-functionality of murine TLR8, in vivo studies of this compound's efficacy and pharmacodynamics necessitate the use of humanized TLR8 transgenic mouse models.[1][2][3]
Quantitative Data Summary
The following tables summarize the key in vitro potency data for this compound and provide a starting point for in vivo dosage considerations based on general principles.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 0.7 nM | HEK-Blue™ hTLR8 cells | Inhibition of NF-κB activation induced by R848. |
| Kd | 21 nM | Human TLR8 ectodomain | Direct binding affinity measured by Isothermal Titration Calorimetry (ITC). |
Source: Data compiled from multiple in vitro studies.
Table 2: Recommended Starting Dose Estimation for In Vivo Mouse Studies
| Approach | Recommended Starting Dose Range (mg/kg) | Rationale & Considerations |
| Dose Escalation Study | 0.1 - 10 mg/kg | A common starting point for novel small molecules with high in vitro potency. Begin with a low dose and escalate to determine the maximum tolerated dose (MTD). |
| Analogue Comparison | 1 - 50 mg/kg | Based on in vivo studies of other small molecule TLR inhibitors. This is a broader range and should be narrowed based on preliminary toxicity and efficacy data. |
Disclaimer: The recommended starting doses are estimations based on general preclinical practices and data from analogous compounds. The optimal dosage of this compound must be determined empirically through well-designed in vivo studies.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of the hydrophobic compound this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Initial Solubilization: Dissolve this compound powder in a minimal amount of DMSO to create a concentrated stock solution. Sonication may be used to aid dissolution.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Formulation: Slowly add the this compound stock solution to the prepared vehicle while vortexing to ensure a homogenous suspension. The final concentration of DMSO should not exceed 10% of the total volume to minimize toxicity.
-
Sterility: All preparation steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Protocol 2: In Vivo Dose Determination in Humanized TLR8 Transgenic Mice
Objective: To determine the optimal in vivo dosage of this compound by assessing its ability to inhibit TLR8-mediated cytokine production.
Animal Model: Humanized TLR8 transgenic mice (e.g., hTLR8tg/TLR7-KO).
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Dose Groups: Establish multiple dose groups (e.g., vehicle control, 0.1 mg/kg, 1 mg/kg, 10 mg/kg this compound).
-
Administration: Administer the prepared this compound formulation or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
TLR8 Agonist Challenge: At a predetermined time point after this compound administration (e.g., 1-2 hours), challenge the mice with a TLR8 agonist (e.g., R848) to induce an inflammatory response.
-
Sample Collection: Collect blood samples at various time points after the agonist challenge (e.g., 2, 6, and 24 hours) to measure cytokine levels.
-
Cytokine Analysis: Analyze plasma or serum levels of key TLR8-induced cytokines (e.g., TNF-α, IL-12) using ELISA or a multiplex cytokine assay.
-
Data Analysis: Compare cytokine levels between the vehicle control and this compound treated groups to determine the dose-dependent inhibitory effect.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting dose for my in vivo experiment with this compound?
A1: As there is no published in vivo data for this compound, a dose-escalation study is highly recommended. A starting point could be in the range of 0.1 to 1 mg/kg, based on its high in vitro potency. It is crucial to establish the Maximum Tolerated Dose (MTD) in your specific mouse strain.
Q2: What is the best route of administration for this compound in mice?
A2: The choice of administration route depends on the desired pharmacokinetic profile. Intraperitoneal (IP) injection is a common route for initial in vivo studies of small molecules as it is relatively easy to perform and generally leads to good systemic exposure. Oral gavage (PO) is another option, but bioavailability may be a concern for hydrophobic compounds.
Q3: My compound is precipitating in the vehicle. What should I do?
A3: Precipitation can be a common issue with hydrophobic compounds. Try the following troubleshooting steps:
-
Ensure the initial stock solution in DMSO is fully dissolved before adding it to the rest of the vehicle.
-
Increase the percentage of co-solvents like PEG300 or Tween 80 in your vehicle formulation.
-
Prepare the formulation fresh before each administration and keep it well-mixed.
-
Consider using a different vehicle formulation, such as a cyclodextrin-based solution.
Q4: I am not observing any efficacy in my in vivo experiment. What could be the reason?
A4: Lack of efficacy could be due to several factors:
-
Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. Consider increasing the dose based on your dose-escalation and MTD studies.
-
Poor Pharmacokinetics: The compound may be rapidly metabolized or cleared from the body. Pharmacokinetic studies are necessary to understand the exposure profile of this compound.
-
Timing of Agonist Challenge: The timing between this compound administration and the TLR8 agonist challenge is critical. The challenge should be administered when the concentration of this compound is expected to be at its peak.
-
Mouse Model: Ensure that the humanized TLR8 transgene is expressed and functional in the relevant cell types in your mouse model.
Q5: Are there any known toxicities associated with this compound?
A5: There is no published in vivo toxicity data for this compound. It is essential to perform a thorough toxicity assessment in your study, including monitoring for clinical signs (e.g., weight loss, changes in behavior) and performing histopathological analysis of major organs at the end of the study.
Visualizations
Caption: this compound inhibits the TLR8 signaling pathway.
Caption: Experimental workflow for in vivo dosage determination.
References
overcoming poor CU-CPT9b efficacy in certain cell types
Welcome to the technical support center for CU-CPT9b. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential challenges and understand unexpected results during their experiments with this potent and selective TLR8 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are not observing the expected inhibitory effect of this compound in our cell-based assays. What are the potential reasons for this lack of efficacy?
A1: While this compound is a highly potent and specific TLR8 antagonist, several factors can contribute to a perceived lack of efficacy in a given experimental setup. Here are the primary areas to troubleshoot:
-
Low or Absent TLR8 Expression: The most common reason for a lack of response is that the cell type you are using does not express Toll-like Receptor 8 (TLR8) or expresses it at very low levels. This compound is highly specific to TLR8 and will not have an effect if the target is not present.[1][2]
-
Dominant Alternative Signaling Pathways: The cellular response you are measuring (e.g., cytokine production) might be predominantly driven by signaling pathways that are independent of TLR8. Many stimuli can activate parallel pathways (e.g., through other TLRs, cytokine receptors, or NOD-like receptors) that also lead to the activation of NF-κB and other inflammatory responses.[3][4]
-
Suboptimal Experimental Conditions: Issues with the experimental protocol, such as incorrect timing of compound addition, degradation of this compound, or the use of an inappropriate agonist, can lead to misleading results.
-
Cellular Context and Agonist Specificity: The type and concentration of the TLR8 agonist used (e.g., R848, ssRNA) can influence the outcome. In some cellular contexts, the response to a particular agonist might be complex and not solely dependent on TLR8.
Q2: How can we confirm that our cells of interest are suitable for experiments with this compound?
A2: To ensure your cell model is appropriate, you should first validate the TLR8 signaling pathway:
-
Confirm TLR8 Expression: Verify TLR8 expression at both the mRNA (e.g., via RT-qPCR) and protein level (e.g., via Western blot or flow cytometry).
-
Functional Agonist Response: Demonstrate a robust response to a known TLR8 agonist (like R848 or specific ssRNA sequences) by measuring a downstream readout, such as the secretion of TNF-α or IL-12.[1] This response should be dose-dependent.
-
Use Positive Control Cells: Include a cell line known to be responsive to TLR8 agonists and this compound, such as THP-1 monocytes or HEK-Blue™ hTLR8 cells, as a positive control in your experiments.
Q3: What are the key downstream signaling molecules that we can measure to assess TLR8 pathway activation and inhibition by this compound?
A3: The canonical TLR8 signaling pathway culminates in the activation of the transcription factor NF-κB. Key molecules to measure to confirm pathway engagement and inhibition include:
-
Phosphorylated IRAK4 (p-IRAK4): IRAK4 is a critical kinase downstream of the MyD88 adapter protein.
-
Phosphorylated IκBα: Phosphorylation of IκBα leads to its degradation and the subsequent release and nuclear translocation of NF-κB.
-
Nuclear Translocation of NF-κB p65: An increase in nuclear p65 is a hallmark of NF-κB activation.
-
NF-κB-dependent Cytokine Production: Measurement of cytokines like TNF-α, IL-12, and IL-1β is a common and reliable readout of TLR8 activation.
Q4: Could the presence of other TLRs, like the closely related TLR7, interfere with our this compound experiments?
A4: this compound and its analogs are highly selective for TLR8 over other TLRs, including TLR7. Studies have shown that this compound does not inhibit TLR7 signaling even at concentrations thousands of times higher than its IC50 for TLR8. Therefore, interference from TLR7 is unlikely to be a cause of poor efficacy. However, if your stimulus co-activates other TLRs (e.g., TLR4 by LPS contamination), the resulting inflammatory response will not be fully blocked by a TLR8-specific antagonist.
Data Summary
The efficacy of this compound is consistently high across various cell types that express human TLR8. The following table summarizes reported IC50 values.
| Cell Line/Type | Agonist Used | Readout Assay | Reported IC50 (nM) | Reference |
| HEK-Blue™ hTLR8 Cells | R848 | SEAP Reporter | 0.7 | |
| THP-1 (differentiated) | R848 | TNF-α Production | 90 ± 10 | |
| Human PBMCs (Monocytes) | R848 | Cytokine Production | Potent Inhibition | |
| hTLR8tg/TLR7-KO Mouse Splenocytes | ORN8L | IL-12p40 Production | Potent Inhibition |
Key Experimental Protocols
Protocol: Validating this compound Efficacy in THP-1 Monocytes
This protocol describes a standard workflow to test the inhibitory effect of this compound on TLR8-mediated cytokine production in differentiated THP-1 cells.
1. Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
PMA (Phorbol 12-myristate 13-acetate)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
R848 (TLR8 agonist)
-
ELISA kit for human TNF-α
-
96-well cell culture plates
2. Cell Differentiation:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours. Differentiated cells will become adherent.
-
After incubation, gently aspirate the medium and wash the cells once with fresh, serum-free medium.
3. This compound Treatment and TLR8 Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the differentiated THP-1 cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
Prepare a solution of R848 in cell culture medium at a concentration known to elicit a robust response (e.g., 1 µg/mL).
-
Add the R848 solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C.
4. Measurement of TNF-α Production:
-
After incubation, centrifuge the plate to pellet any floating cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the TNF-α concentration against the log of the this compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of the classical and alternative nuclear factor-kappaB pathways: potential implications for autoimmunity and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete TLR8 Inhibition with CU-CPT9b
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CU-CPT9b to achieve complete TLR8 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific antagonist of Toll-like receptor 8 (TLR8).[1][2] It functions by binding to a unique site on the TLR8 homodimer interface, stabilizing the receptor in its inactive, resting state.[3][4][5] This stabilization prevents the conformational changes required for agonist-induced activation and downstream signaling.
Q2: What is the potency and binding affinity of this compound for TLR8?
A2: this compound is a highly potent inhibitor with an IC50 of 0.7 nM for the inhibition of NF-κB activation in HEK-Blue™ TLR8 cells stimulated with the agonist R848. It also exhibits strong binding affinity to TLR8, with a dissociation constant (Kd) of 21 nM.
Q3: Is this compound selective for TLR8?
A3: Yes, this compound is highly selective for TLR8. Studies have shown that it does not inhibit other TLRs, including the closely related TLR7.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound can be dissolved in DMSO. For in vivo studies, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is advised to use sonication to aid dissolution.
Q5: What are the expected downstream effects of successful TLR8 inhibition by this compound?
A5: Successful TLR8 inhibition by this compound should lead to a dose-dependent reversal of agonist-induced effects. This includes the reduction of downstream signaling molecules such as phosphorylated IRAK-4 (p-IRAK4) and the p65 component of NF-κB. Consequently, the production of pro-inflammatory cytokines like TNF-α and IL-1β will be suppressed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete or no inhibition of TLR8 activity (e.g., no reduction in cytokine production). | 1. Incorrect concentration of this compound: The concentration may be too low to effectively inhibit TLR8. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a concentration range around the reported IC50 (0.7 nM) and extend it. |
| 2. Poor solubility of this compound: The compound may not be fully dissolved, leading to a lower effective concentration. | 2. Ensure complete dissolution in the recommended solvent (e.g., DMSO) with the aid of sonication if necessary. Prepare fresh dilutions for each experiment. | |
| 3. Degradation of this compound: Improper storage may have led to the degradation of the compound. | 3. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light. | |
| 4. Cell type expresses low or no TLR8: The chosen cell line may not be a suitable model for TLR8 studies. | 4. Verify TLR8 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western Blot or Flow Cytometry) levels. Consider using cells known to express functional TLR8, such as THP-1 monocytes or HEK-Blue™ TLR8 reporter cells. | |
| 5. Agonist concentration is too high: An excessive concentration of the TLR8 agonist (e.g., R848) may overcome the inhibitory effect of this compound. | 5. Optimize the agonist concentration to a level that induces a robust but not saturating response, allowing for a clear window of inhibition. | |
| High background signal in reporter assays (e.g., SEAP). | 1. Basal NF-κB activation: Cells may have a high basal level of NF-κB activity independent of TLR8 stimulation. | 1. Use a control cell line that does not express TLR8 (e.g., HEK-Blue™ Null1 cells) to determine the background NF-κB activity. |
| 2. Contamination: Mycoplasma or other microbial contamination can activate TLRs and induce NF-κB. | 2. Regularly test cell cultures for mycoplasma contamination. | |
| Cell toxicity observed after this compound treatment. | 1. High concentration of this compound or solvent: The concentration of the inhibitor or the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a cell viability assay (e.g., MTT, WST-1, or RealTime-Glo™) to determine the cytotoxic concentration of this compound. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Cell characteristics, including receptor expression and signaling responses, can change with high passage numbers. | 1. Use cells within a consistent and low passage number range for all experiments. |
| 2. Inconsistent incubation times: Variations in treatment times with the agonist and/or inhibitor can lead to different outcomes. | 2. Adhere strictly to the optimized incubation times for your experimental protocol. |
Quantitative Data Summary
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 0.7 nM | HEK-Blue™ TLR8 cells | Inhibition of R848-induced NF-κB activation. |
| Kd | 21 nM | Purified TLR8 protein | Determined by Isothermal Titration Calorimetry (ITC). |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
HEK-Blue™ TLR8 cells (or other cell line of interest)
-
DMEM with 10% (v/v) FBS (heat-inactivated)
-
96-well tissue culture plates
-
This compound
-
WST-1 reagent
-
Plate reader
Procedure:
-
Seed HEK-Blue™ TLR8 cells at a density of 3.5 x 10^5 cells/mL in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 20-24 hours.
-
Add WST-1 reagent (1:10 dilution) to each well.
-
Incubate at 37°C for 30 minutes to 1.5 hours, or until a color change is observed.
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the data to the untreated cells, which represent 100% survival.
TLR8 Inhibition Assessment via SEAP Reporter Assay
This assay quantifies TLR8 activation by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ TLR8 cells
-
DMEM with 10% (v/v) heat-inactivated FBS
-
96-well tissue culture plates
-
This compound
-
R848 (TLR8 agonist)
-
QUANTI-Blue™ Solution
Procedure:
-
Plate HEK-Blue™ TLR8 cells at 3.5 x 10^5 cells/mL in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL R848.
-
Incubate at 37°C for 20-24 hours.
-
Transfer 20 µL of the culture media to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 30 minutes to 1 hour, or until a color change is observed.
-
Measure the absorbance at 620-655 nm.
Measurement of TNF-α Secretion by ELISA
This protocol measures the level of the pro-inflammatory cytokine TNF-α in the cell culture supernatant.
Materials:
-
THP-1 cells
-
Phorbol-12-myristate-13-acetate (PMA)
-
RPMI medium with 10% (v/v) FBS, 2 mM L-glutamine, 100 µg/mL streptomycin, 100 U/mL penicillin, and 0.05 mM 2-mercaptoethanol
-
6-well plates
-
This compound
-
R848
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells at 2 x 10^6 cells per well in a 6-well plate and differentiate them with 100 ng/mL PMA for 24 hours.
-
Replace the medium with unsupplemented RPMI.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL R848.
-
Incubate for 24 hours at 37°C.
-
Collect the supernatants.
-
Determine the TNF-α levels using a human TNF-α ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for evaluating TLR8 inhibition by this compound.
Caption: Troubleshooting decision tree for incomplete TLR8 inhibition.
References
best practices for preparing CU-CPT9b stock solutions
Welcome to the technical support center for CU-CPT9b. This guide provides best practices, troubleshooting tips, and frequently asked questions (FAQs) for the preparation and use of this compound stock solutions in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist for Toll-like Receptor 8 (TLR8).[1][2][3] It functions by binding to an allosteric site on the TLR8 protein dimer interface, which stabilizes the receptor in its inactive or "resting" state.[4][5] This prevents the conformational changes required for agonist-induced signaling and subsequent downstream activation of pathways like NF-κB.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. Other organic solvents like Dimethylformamide (DMF) and Ethanol can also be used. For in vivo experiments, specific formulations are often required to improve solubility and reduce vehicle toxicity.
Q3: How should I store the solid compound and my prepared stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Powder: Store the crystalline solid desiccated at -20°C for long-term stability (up to 3 years). Storage at 4°C is suitable for shorter periods (up to 2 years).
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (6 months to over a year) or at -20°C for shorter-term storage (up to 1 month).
Data Presentation: Solubility & Storage
| Parameter | DMSO | DMF | Ethanol |
| Max Solubility | 30 mg/mL to 100 mg/mL | 30 mg/mL | 30 mg/mL |
| Molar Equivalent (at 30 mg/mL) | ~119.4 mM | ~119.4 mM | ~119.4 mM |
| Notes | Hygroscopic; use freshly opened solvent. Sonication may be required. | - | - |
| Storage Condition | Solid Compound | In Solvent |
| -80°C | - | 6 months to >1 year |
| -20°C | ≥ 4 years (or 3 years) | 1 month |
| 4°C | 2 years | Not Recommended |
| Room Temperature | Shipping only | Not Recommended |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound (Molecular Weight: 251.28 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous/spectroscopic grade DMSO (newly opened)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Pipettes and sterile tips
Methodology:
-
Pre-weigh Vial: Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.
-
Weigh this compound: Carefully weigh approximately 1 mg of this compound powder into the tared tube. Record the exact mass.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed: Volume (µL) = (Mass (mg) / 251.28 ( g/mol )) * 100,000 For 1 mg, this is: (1 / 251.28) * 100,000 ≈ 397.96 µL
-
Dissolve Compound: Add the calculated volume of fresh DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store immediately at -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve completely in DMSO. | 1. Solution is supersaturated.2. Poor solvent quality.3. Insufficient mixing. | 1. Re-check your calculations. Do not exceed the maximum solubility (see table).2. Use a new, unopened bottle of anhydrous/spectroscopic grade DMSO. Old DMSO can absorb water, which significantly impacts solubility.3. Vortex thoroughly and use a bath sonicator for 5-15 minutes to aid dissolution. |
| Precipitate forms after adding stock solution to aqueous media. | 1. Low aqueous solubility of this compound.2. High final concentration of DMSO in the media. | 1. Ensure the final concentration of the compound in your aqueous buffer is low and does not exceed its aqueous solubility limit.2. Keep the final DMSO concentration in your cell culture media or assay buffer as low as possible (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. |
| Inconsistent experimental results or loss of compound activity. | 1. Improper storage.2. Repeated freeze-thaw cycles. | 1. Confirm that stock solutions have been stored at -80°C. Do not store working dilutions in aqueous buffers for extended periods.2. Always aliquot stock solutions into single-use volumes after preparation to avoid the degradation that can occur with multiple freeze-thaw cycles. |
| Toxicity observed in cell-based assays. | 1. High final concentration of the solvent (DMSO). | 1. Perform a vehicle control experiment to determine the maximum tolerable concentration of DMSO for your specific cell type. Ensure the final DMSO concentration in your experiment is below this toxic threshold. |
References
Validation & Comparative
A Comparative Guide to the Efficacy of TLR8 Antagonists: CU-CPT9b vs. CU-CPT8m
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two notable small-molecule inhibitors of Toll-like Receptor 8 (TLR8), CU-CPT9b and its predecessor, CU-CPT8m. The data presented herein is compiled from published experimental findings, offering an objective analysis to inform research and development in immunology and drug discovery.
Introduction
Toll-like receptor 8 (TLR8) is a key component of the innate immune system, recognizing single-stranded RNA from pathogens and triggering inflammatory responses. Dysregulation of TLR8 signaling is implicated in various autoimmune diseases and inflammatory disorders, making it a critical target for therapeutic intervention. CU-CPT8m was identified as a potent and selective antagonist of human TLR8. Subsequent structural optimization led to the development of this compound, a next-generation inhibitor with markedly enhanced potency.[1] Both molecules function by binding to a novel allosteric site on the TLR8 dimer interface, stabilizing it in an inactive conformation and thereby preventing agonist-induced signaling.[1][2]
Quantitative Efficacy Comparison
The following tables summarize the key quantitative parameters defining the efficacy of this compound and CU-CPT8m based on head-to-head comparative studies.
Table 1: Inhibitory Potency (IC50)
| Compound | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | HEK-Blue™ TLR8 | R848 | 0.7 ± 0.2 | [1][3] |
| CU-CPT8m | HEK-Blue™ TLR8 | R848 | 67 ± 10 |
Lower IC50 values indicate higher potency.
Table 2: Binding Affinity (Kd)
| Compound | Technique | Kd (nM) | Reference |
| This compound | Isothermal Titration Calorimetry (ITC) | 21 | |
| CU-CPT8m | Isothermal Titration Calorimetry (ITC) | 220 |
Lower Kd values indicate stronger binding affinity.
Mechanism of Action: Stabilizing the Inactive TLR8 Dimer
Both CU-CPT8m and this compound share a common mechanism of action. They bind to a previously unknown allosteric pocket at the protein-protein interface of the TLR8 homodimer. This binding event stabilizes the TLR8 dimer in its resting, inactive state. By doing so, these antagonists prevent the conformational changes required for agonist binding and subsequent downstream signaling activation. The enhanced potency of this compound is attributed to additional water-mediated contacts with residues S516* and Q519* within the binding pocket, interactions not observed with CU-CPT8m.
References
Validating the Specificity of CU-CPT9b for TLR8 Over TLR7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CU-CPT9b's performance against other alternatives, supported by experimental data, to validate its specificity as a Toll-like Receptor 8 (TLR8) antagonist over the closely related Toll-like Receptor 7 (TLR7).
Executive Summary
This compound is a potent and highly selective small-molecule antagonist of human TLR8. It effectively blocks TLR8 signaling by binding to a unique allosteric site on the TLR8 homodimer, stabilizing it in an inactive state.[1][2][3] Experimental data demonstrates that this compound has an IC50 of approximately 0.7 nM for TLR8 and exhibits over 10,000-fold selectivity for TLR8 compared to TLR7.[1][4] This high specificity makes this compound a valuable tool for studying TLR8-mediated immune responses and a promising candidate for therapeutic development in TLR8-driven inflammatory and autoimmune diseases.
Performance Comparison: this compound vs. Alternatives
To objectively assess the specificity of this compound, its performance is compared with a non-selective TLR7/8 agonist, R848, and another TLR8 antagonist, CU-CPT8m.
| Compound | Target(s) | Mechanism of Action | Potency (IC50/EC50) | Binding Affinity (Kd) | Selectivity |
| This compound | TLR8 | Antagonist: Stabilizes the inactive TLR8 dimer. | IC50: ~0.7 nM | 21 nM | >10,000-fold for TLR8 over TLR7 . |
| CU-CPT8m | TLR8 | Antagonist: Stabilizes the inactive TLR8 dimer. | IC50: 67 ± 10 nM | 220 nM | High for TLR8 over other TLRs. |
| R848 (Resiquimod) | TLR7 and TLR8 | Agonist | Potent, non-selective activator of both TLR7 and TLR8. | 200 nM (for TLR8) | Non-selective between TLR7 and TLR8. |
Experimental Validation of Specificity
The high specificity of this compound for TLR8 over TLR7 has been validated through several key experiments:
-
HEK-Blue™ Cell-Based Reporter Assays: These assays utilize HEK293 cells engineered to express a specific human TLR (e.g., hTLR8 or hTLR7) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene linked to an NF-κB-inducible promoter. Activation of the TLR leads to SEAP secretion, which can be quantified. In these assays, this compound potently inhibits TLR8 activation induced by agonists like R848, but shows negligible effects on TLR7 activation even at micromolar concentrations.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters. ITC experiments have confirmed the direct and high-affinity binding of this compound to the ectodomain of human TLR8 with a Kd of 21 nM.
-
Immunoblotting: This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of downstream signaling proteins. In the context of TLR8 signaling, immunoblotting can be used to measure the phosphorylation of key downstream molecules like p65 (a subunit of NF-κB) and IRAK-4. Treatment with this compound has been shown to reduce the agonist-induced phosphorylation of these proteins in TLR8-expressing cells, confirming its inhibitory effect on the signaling cascade.
Experimental Protocols
HEK-Blue™ TLR8 and TLR7 SEAP Reporter Assay
Objective: To determine the inhibitory concentration (IC50) of this compound on TLR8 and TLR7 activation.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR8 and hTLR7 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, along with the appropriate selection antibiotics (e.g., Zeocin™ and Blasticidin).
-
Assay Procedure:
-
Seed the HEK-Blue™ cells in a 96-well plate at a density of ~5 x 10^5 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.
-
Stimulate the cells with a fixed concentration of the TLR7/8 agonist R848 (e.g., 1 µg/mL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.
-
Incubate at 37°C for 1-4 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to the TLR8 ectodomain.
Methodology:
-
Sample Preparation:
-
The purified recombinant human TLR8 ectodomain is dialyzed against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound is dissolved in the same dialysis buffer.
-
-
ITC Measurement:
-
The sample cell of the ITC instrument is filled with the TLR8 protein solution (e.g., 10-20 µM).
-
The injection syringe is filled with the this compound solution (e.g., 100-200 µM).
-
A series of small injections of this compound into the sample cell are performed at a constant temperature (e.g., 25°C).
-
-
Data Analysis: The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Immunoblotting for TLR8 Signaling
Objective: To confirm the inhibitory effect of this compound on the TLR8 signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
THP-1 cells (a human monocytic cell line expressing endogenous TLR8) are pre-treated with this compound for 1 hour.
-
The cells are then stimulated with R848 for a specified time (e.g., 30 minutes).
-
Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the cell lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Western Blotting:
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
The membrane is incubated with primary antibodies against phosphorylated p65 (p-p65), phosphorylated IRAK-4 (p-IRAK4), and a loading control (e.g., β-actin) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizations
TLR8 Signaling Pathway and this compound Inhibition
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Validating this compound Specificity
Caption: Experimental workflow for validating the specificity of this compound.
References
CU-CPT9b: A Highly Selective TLR8 Antagonist with Minimal Cross-Reactivity
A Comparative Guide for Researchers and Drug Development Professionals
CU-CPT9b has emerged as a potent and highly specific antagonist of Toll-like receptor 8 (TLR8), a key player in the innate immune system.[1][2][3][4] Its exceptional selectivity makes it a valuable tool for dissecting TLR8-mediated signaling pathways and a promising candidate for therapeutic development in inflammatory and autoimmune diseases. This guide provides a comprehensive comparison of this compound's activity across various Toll-like receptors, supported by experimental data and detailed protocols.
Unprecedented Selectivity for TLR8
Extensive in vitro studies have demonstrated that this compound and its analogs exhibit remarkable selectivity for human TLR8 over other members of the TLR family.[5] This high degree of specificity is crucial for minimizing off-target effects and ensuring that its biological activity is directly attributable to the inhibition of TLR8.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and its predecessor, CU-CPT8m, has been quantified against a panel of human TLRs. The following table summarizes the half-maximal inhibitory concentration (IC50) values, highlighting the significant difference in activity between TLR8 and other TLRs.
| Compound | TLR Target | IC50 (nM) | Fold Selectivity vs. TLR7 | Reference |
| This compound | TLR8 | 0.7 ± 0.2 | >10,000 | |
| TLR7 | >10,000 (approx. µM) | - | ||
| CU-CPT9a | TLR8 | 0.5 ± 0.1 | >10,000 | |
| TLR7 | >10,000 (approx. µM) | - | ||
| CU-CPT8m | TLR8 | ~1000 (1 µM) | Not significantly active up to 75 µM | |
| TLR1/2 | No significant inhibition at 1 µM | - | ||
| TLR2/6 | No significant inhibition at 1 µM | - | ||
| TLR3 | No significant inhibition at 1 µM | - | ||
| TLR4 | No significant inhibition at 1 µM | - | ||
| TLR5 | No significant inhibition at 1 µM | - | ||
| TLR9 | No significant inhibition at 1 µM | - |
Note: The high selectivity of this compound for TLR8 over the closely related TLR7 is particularly noteworthy, given that both receptors recognize similar ligands like single-stranded RNA and small molecule agonists such as R848.
Mechanism of Action: Allosteric Inhibition
This compound exerts its inhibitory effect through a unique allosteric mechanism. It binds to a distinct site on the TLR8 homodimer, stabilizing it in an inactive or "resting" state. This prevents the conformational changes required for agonist binding and subsequent downstream signaling, effectively blocking the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.
Experimental Protocols
The selectivity of this compound was determined using a well-established cell-based assay system. The following protocol provides a detailed methodology for assessing the cross-reactivity of compounds against various Toll-like receptors.
TLR Selectivity Assay Using HEK-Blue™ Cells
Objective: To determine the inhibitory activity of a test compound against a panel of human TLRs.
Cell Lines: HEK-Blue™ cells individually overexpressing a specific human TLR (e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, hTLR9). These cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ TLR cell lines
-
DMEM, 10% heat-inactivated fetal bovine serum, penicillin-streptomycin
-
Test compound (e.g., this compound)
-
TLR-specific agonists (see table below)
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Spectrophotometer (620-650 nm)
| TLR Target | Agonist | Concentration |
| TLR1/2 | Pam3CSK4 | 100 ng/mL |
| TLR2/6 | Pam2CSK4 | 100 ng/mL |
| TLR3 | Poly(I:C) | 5 µg/mL |
| TLR4 | LPS | 20 ng/mL |
| TLR5 | Flagellin | 50 ng/mL |
| TLR7 | R848 | 1 µg/mL |
| TLR8 | R848 | 1 µg/mL |
| TLR9 | ODN2006 | 0.15 µM |
Procedure:
-
Cell Plating: Seed the HEK-Blue™ cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Agonist Stimulation: Add the respective TLR agonist to the wells to stimulate the TLR signaling pathway.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Collect a sample of the cell culture supernatant.
-
Add the supernatant to QUANTI-Blue™ Solution in a new 96-well plate.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis: Measure the absorbance at 620-650 nm using a spectrophotometer. The level of SEAP activity is proportional to NF-κB activation. Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.
Conclusion
References
Unveiling the Potency of CU-CPT9b: A Comparative Analysis of TLR8 Antagonists
A deep dive into the competitive landscape of Toll-like receptor 8 (TLR8) antagonists reveals CU-CPT9b as a frontrunner, distinguished by its exceptional potency and high specificity. This guide provides a comprehensive comparison of this compound with other known TLR8 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Toll-like receptor 8 (TLR8) has emerged as a critical therapeutic target in a range of inflammatory and autoimmune diseases. The pursuit of selective TLR8 antagonists has led to the development of several promising compounds. Among these, this compound has demonstrated remarkable efficacy, setting a new benchmark in the field. This analysis will compare the performance of this compound against other notable TLR8 antagonists, including its predecessors CU-CPT8m and CU-CPT9a, as well as dual TLR7/8 inhibitors such as M5049 (Enpatoran) and BMS-986256 (Afimetoran).
Mechanism of Action: A Tale of Stabilization
This compound exerts its antagonistic effect through a unique mechanism of action. It binds to an allosteric pocket on the protein-protein interface of the TLR8 homodimer.[1][2] This binding stabilizes the receptor in its inactive, resting state, preventing the conformational changes required for agonist binding and subsequent downstream signaling.[1][3] Unlike agonists that bring the two TLR8 protomers closer to initiate signaling, this compound maintains the C-termini of the dimer in a separated state, effectively blocking activation.[1] This mechanism of stabilizing the inactive dimer is a key feature of the CU-CPT series of compounds.
Comparative Performance: A Quantitative Look
The superior performance of this compound is evident in its key quantitative metrics, showcasing its high potency and strong binding affinity.
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Key Features |
| This compound | TLR8 | 0.7 | 21 | Highly potent and specific TLR8 antagonist. |
| CU-CPT8m | TLR8 | 67 | Not Reported | Predecessor to this compound. |
| CU-CPT9a | TLR8 | 0.5 | Not Reported | A potent analog of this compound. |
| M5049 (Enpatoran) | TLR7/8 | 24.1 (TLR8) | Not Reported | Dual TLR7/8 inhibitor. |
| BMS-986256 (Afimetoran) | TLR7/8 | Not Reported | Not Reported | Dual TLR7/8 inhibitor. |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
HEK-Blue™ TLR8 Reporter Assay
This assay is fundamental for determining the inhibitory concentration (IC50) of TLR8 antagonists.
Objective: To measure the dose-dependent inhibition of TLR8 signaling by antagonist compounds.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.
-
Antagonist Treatment: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a specified period.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a known TLR8 agonist, such as R848 (Resiquimod), to induce TLR8 activation.
-
SEAP Detection: The cell supernatant is collected after an appropriate incubation time, and the level of SEAP activity is quantified using a colorimetric substrate.
-
Data Analysis: The reduction in SEAP activity in the presence of the antagonist compared to the agonist-only control is used to calculate the IC50 value, representing the concentration of the antagonist required to inhibit 50% of the TLR8-mediated response.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (dissociation constant, Kd) between the antagonist and the TLR8 protein.
Objective: To directly measure the thermodynamic parameters of the binding interaction between an antagonist and TLR8.
Methodology:
-
Protein and Ligand Preparation: Purified recombinant human TLR8 ectodomain is placed in the sample cell of the ITC instrument. The antagonist (e.g., this compound) is loaded into the injection syringe.
-
Titration: The antagonist is incrementally injected into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. A lower Kd value indicates a stronger binding affinity.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental steps is essential for a clear understanding.
Caption: TLR8 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Antagonist Characterization.
References
Validating TLR8 Inhibition by CU-CPT9b: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of CU-CPT9b, a potent and selective small-molecule inhibitor of Toll-like receptor 8 (TLR8), with a focus on its validation using knockout models. Experimental data and detailed protocols are presented to support the assessment of this compound as a specific TLR8 antagonist.
Introduction to this compound and TLR8 Signaling
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1][2] Upon activation, TLR8 initiates a signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[2] Dysregulation of TLR8 signaling has been implicated in various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.
This compound is a highly potent and selective antagonist of human TLR8, with a reported half-maximal inhibitory concentration (IC50) of 0.7 nM and a dissociation constant (Kd) of 21 nM.[3] It exerts its inhibitory effect by binding to an allosteric site on the TLR8 dimer interface, stabilizing the receptor in an inactive conformation and thereby preventing its activation by agonists.
Validating Specificity with a Humanized Knockout Mouse Model
Direct validation of TLR8 inhibitors in standard mouse models is challenging because murine TLR8 is not activated by the same set of ligands as human TLR8. To overcome this limitation, researchers have utilized a specialized mouse model: human TLR8 transgenic/mouse TLR7 knockout (hTLR8tg/TLR7-KO) mice . This model is particularly valuable because:
-
It expresses the human TLR8 receptor, allowing for the direct assessment of inhibitors targeting the human protein.
-
The knockout of the closely related TLR7, which can also recognize some TLR8 agonists, eliminates potential off-target effects and ensures that the observed activity is specific to TLR8.
Data Presentation: Inhibition of TLR8-Mediated Cytokine Production
The efficacy of this compound in specifically inhibiting human TLR8 signaling was demonstrated by measuring the production of IL-12p40 in splenocytes isolated from hTLR8tg/TLR7-KO mice. These cells were stimulated with a TLR8-specific agonist (ORN8L) in the presence or absence of this compound.
| Treatment Group | IL-12p40 Production (% of Control) |
| Vehicle Control (no agonist) | Baseline |
| TLR8 Agonist (ORN8L) | 100% |
| TLR8 Agonist (ORN8L) + this compound (increasing concentrations) | Dose-dependent decrease |
This table summarizes the expected outcome based on published data. Specific quantitative values from the source study are presented graphically and show a clear dose-dependent inhibition.
The results from this model demonstrate that this compound effectively and specifically inhibits the signaling pathway initiated by the human TLR8 receptor.
Experimental Protocols
Isolation and Culture of Splenocytes from hTLR8tg/TLR7-KO Mice
-
Animal Model: Spleens are harvested from human TLR8 transgenic/mouse TLR7 knockout (hTLR8tg/TLR7-KO) mice.
-
Splenocyte Preparation:
-
Spleens are mechanically dissociated through a 70 µm cell strainer to create a single-cell suspension.
-
Red blood cells are lysed using a suitable lysis buffer (e.g., ACK lysis buffer).
-
The remaining cells (splenocytes) are washed with complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are counted and seeded in 96-well plates at a density of 5 x 10^5 cells/well.
-
In Vitro Inhibition Assay
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then serially diluted to the desired concentrations in cell culture medium.
-
Treatment:
-
Splenocytes are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Following pre-incubation, cells are stimulated with a specific TLR8 agonist, such as the RNA oligonucleotide ORN8L (100 µg/mL), to induce TLR8 activation.
-
-
Incubation: The plates are incubated for 24-48 hours to allow for cytokine production.
Measurement of IL-12p40 by ELISA
-
Sample Collection: After incubation, the cell culture plates are centrifuged, and the supernatant is collected.
-
ELISA Procedure:
-
An enzyme-linked immunosorbent assay (ELISA) kit for mouse IL-12p40 is used according to the manufacturer's instructions.
-
Briefly, a 96-well plate pre-coated with an anti-mouse IL-12p40 capture antibody is incubated with the collected supernatants and a series of standards with known IL-12p40 concentrations.
-
After washing, a biotinylated detection antibody specific for mouse IL-12p40 is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: The concentration of IL-12p40 in the samples is determined by comparing their absorbance values to the standard curve. The percentage of inhibition is calculated relative to the agonist-only control.
Mandatory Visualizations
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for validating this compound using a knockout model.
Conclusion
The use of hTLR8tg/TLR7-KO mouse models provides a robust and specific system for the validation of human TLR8 inhibitors like this compound. The experimental data clearly demonstrates that this compound potently and selectively inhibits TLR8-mediated signaling, as evidenced by the dose-dependent reduction in IL-12p40 production. The detailed protocols provided in this guide offer a framework for researchers to independently verify these findings and to further explore the therapeutic potential of this compound in preclinical models of inflammatory and autoimmune diseases.
References
Crystal Structure Analysis of CU-CPT9b Bound to TLR8: A Comparative Guide
Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens and initiating an immune response.[1][2][3] Its role in various inflammatory diseases has made it a significant target for therapeutic intervention. This guide provides a detailed analysis of the crystal structure of TLR8 in complex with CU-CPT9b, a potent and selective antagonist, and compares its performance and binding characteristics with other known TLR8 ligands.
Structural Insight into TLR8 Inhibition by this compound
The crystal structure of the human TLR8 ectodomain bound to this compound reveals that the antagonist binds to a pre-formed, inactive dimer of the receptor.[4][5] Unlike agonist binding, which induces a conformational change that brings the C-terminal regions of the two TLR8 protomers closer to initiate downstream signaling, this compound stabilizes the resting state of the dimer, holding the C-termini far apart and thus preventing activation.
This compound occupies a hydrophobic, allosteric pocket at the dimer interface. The binding is characterized by several key interactions:
-
Hydrogen Bonds: this compound forms direct hydrogen bonds with residues Glycine 351 (G351) and Valine 520* (V520*) (the asterisk denotes a residue from the second protomer).
-
Water-Mediated Contacts: The enhanced potency of this compound compared to its predecessors is partly attributed to additional water-mediated contacts with Serine 516* (S516) and Glutamine 519 (Q519*).
-
Van der Waals Interactions: The antagonist also engages in van der Waals interactions with surrounding hydrophobic residues, including a notable interaction with Tyrosine 567* (Y567*), whose orientation shifts to accommodate the ligand.
This stabilization of the inactive conformation effectively blocks the binding of agonists like R848 and natural ssRNA ligands.
Comparative Performance of TLR8 Ligands
The efficacy of this compound as a TLR8 antagonist is best understood in comparison to other known ligands. The following table summarizes key quantitative data for this compound and related compounds.
| Ligand | Type | Target | IC50 (nM) | Dissociation Constant (Kd) (nM) | Key Structural Interaction |
| This compound | Antagonist | Human TLR8 | 0.7 ± 0.2 | 21 | Stabilizes inactive dimer via H-bonds and water-mediated contacts. |
| CU-CPT9a | Antagonist | Human TLR8 | 0.5 ± 0.1 | N/A | Binds to the same allosteric pocket as this compound. |
| CU-CPT8m | Antagonist | Human TLR8 | N/A | N/A | Binds to the inactive dimer; lacks the water-mediated contacts of this compound. |
| R848 (Resiquimod) | Agonist | Human TLR7/8 | N/A | 200 | Binds to the dimer interface, inducing a conformational change for activation. |
N/A: Data not available in the searched sources.
This compound demonstrates exceptional potency with a sub-nanomolar IC50 value and a strong binding affinity (Kd of 21 nM). This is significantly stronger than the binding affinity of the agonist R848 (Kd of 200 nM), highlighting the effectiveness of the antagonist's design. Furthermore, this compound and its analogue CU-CPT9a show high selectivity for TLR8, with negligible effects on other TLRs, including the closely related TLR7.
Visualizations
Signaling and Inhibition Mechanisms
The following diagrams illustrate the TLR8 signaling pathway and the mechanism of its inhibition by this compound.
Caption: TLR8 MyD88-dependent signaling pathway.
Caption: Agonist vs. Antagonist mechanism of action on TLR8.
Experimental Protocols
The structural and functional data presented were obtained through a series of key experiments. The detailed methodologies are outlined below.
Protein Expression and Purification
The ectodomain of human TLR8 is typically expressed using a baculovirus-insect cell system (e.g., Drosophila S2 cells) to ensure proper protein folding and post-translational modifications.
-
Construct Design: The gene encoding the human TLR8 ectodomain (residues 27-820) is cloned into an expression vector, often with a C-terminal tag (e.g., His-tag) for purification.
-
Transfection and Expression: Drosophila S2 cells are transfected with the expression vector. Protein expression is induced, and the secreted TLR8 ectodomain is harvested from the cell culture supernatant.
-
Purification: The protein is purified using a multi-step chromatography process, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to isolate the pure, dimeric form of the TLR8 ectodomain.
Co-crystallization of the TLR8/CU-CPT9b Complex
Co-crystallization is the preferred method when the ligand may induce conformational changes or when soaking is not feasible.
-
Complex Formation: Purified TLR8 protein is incubated with an excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.
-
Crystallization Screening: The TLR8/CU-CPT9b complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement and refined.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between TLR8 and this compound.
-
Sample Preparation: Purified TLR8 protein is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the this compound solution into the TLR8 solution is performed.
-
Data Analysis: The heat released or absorbed during the binding event after each injection is measured. The resulting data are fitted to a binding model to determine the dissociation constant (Kd).
HEK-Blue™ TLR8 Cell-Based Reporter Assay
This assay is used to determine the functional activity of TLR8 ligands by measuring the activation of the NF-κB signaling pathway.
-
Cell Culture: HEK-Blue™ hTLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's protocol.
-
Assay Procedure:
-
Cells are plated in 96-well plates.
-
Cells are pre-incubated with various concentrations of the antagonist (this compound).
-
A TLR8 agonist (e.g., R848) is then added to stimulate the cells.
-
The plates are incubated for a set period (e.g., 16-24 hours) to allow for NF-κB activation and SEAP expression.
-
-
Detection: The amount of secreted SEAP in the supernatant is quantified by adding a detection reagent (e.g., QUANTI-Blue™) and measuring the colorimetric change using a spectrophotometer. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for TLR8/CU-CPT9b structural and functional analysis.
References
- 1. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 3. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 4. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Potency of CU-CPT9b and Alternative Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and IC50 of the Toll-like receptor 8 (TLR8) antagonist, CU-CPT9b, with leading inhibitors of the NLRP3 inflammasome, MCC950 and Oridonin. This document is intended to serve as a resource for researchers in inflammation and immunology, offering a clear overview of the performance of these compounds in various assays, detailed experimental protocols, and visual representations of their mechanisms of action.
Introduction
Inflammation is a critical biological process, but its dysregulation can lead to a variety of diseases. Small molecule inhibitors targeting key nodes in inflammatory signaling pathways are therefore of significant therapeutic interest. This guide focuses on this compound, a potent and selective antagonist of TLR8, and compares its inhibitory capacity with that of MCC950 and Oridonin, two well-characterized inhibitors of the NLRP3 inflammasome. While targeting different components of the innate immune system, both TLR8 and the NLRP3 inflammasome are crucial drivers of pro-inflammatory cytokine production, making their respective inhibitors relevant for the development of anti-inflammatory therapeutics.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported potency (IC50) and binding affinity (Kd) of this compound, MCC950, and Oridonin in various in vitro assays. These values highlight the efficacy of each compound in inhibiting its specific target.
Table 1: Potency and Binding Affinity of this compound (TLR8 Antagonist)
| Assay Type | Cell Line/System | Agonist | IC50 | Kd | Reference |
| NF-κB Activation | HEK-Blue™ hTLR8 cells | R848 | 0.7 nM | - | [1][2] |
| IL-12p40 Production | hTLR8tg/TLR7-KO mouse splenocytes | ORN8L | ~pM range | - | [3] |
| Direct Binding | Recombinant human TLR8 ectodomain | - | - | 21 nM | [1][2] |
Table 2: Potency of MCC950 (NLRP3 Inflammasome Inhibitor)
| Assay Type | Cell Type | Activator | IC50 | Reference |
| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 nM | |
| IL-1β Release | Human Monocyte-Derived Macrophages (HMDMs) | ATP | ~8.1 nM | |
| IL-1β Release | Human THP-1 derived macrophages | Nigericin | ~200 nM | |
| IL-1β Release | Primary mouse microglia | ATP | 60 nM | |
| IL-1β Release | Primary mouse microglia | Nigericin | 4 nM |
Table 3: Potency of Oridonin (NLRP3 Inflammasome Inhibitor)
| Assay Type | Cell Type | Activator | IC50 | Reference |
| IL-1β Release | LPS-primed mouse BMDMs | ATP, Nigericin, MSU | ~780.4 nM | |
| NO Production | LPS-stimulated RAW264.7 cells | LPS | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by these inhibitors and the general workflows of the key experimental assays used to determine their potency.
Signaling Pathways
Caption: Antagonistic mechanism of this compound on the TLR8 signaling pathway.
Caption: The NLRP3 inflammasome activation pathway and points of inhibition.
Experimental Workflows
Caption: Workflow for assessing TLR8 inhibition using a reporter cell line.
Caption: A typical experimental workflow for an in vitro NLRP3 inhibition assay.
Experimental Protocols
HEK-Blue™ hTLR8 NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR8 activation.
-
Cell Culture: HEK-Blue™ hTLR8 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and 2 mM L-glutamine. Zeocin® is also added as a selection antibiotic.
-
Assay Procedure:
-
Cells are seeded into a 96-well plate.
-
After cell attachment, they are pre-incubated with various concentrations of this compound for 1 hour.
-
The TLR8 agonist, R848 (e.g., 1 µg/mL), is then added to the wells to stimulate the cells.
-
The plate is incubated for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
A sample of the supernatant from each well is transferred to a new 96-well plate.
-
QUANTI-Blue™ Solution, a reagent that detects secreted embryonic alkaline phosphatase (SEAP), is added to each well.
-
The plate is incubated at 37°C for 1-4 hours.
-
The absorbance is read at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of SEAP activity against the logarithm of the inhibitor concentration.
NLRP3 Inflammasome Activation and Inhibition Assay
This assay measures the release of mature IL-1β from macrophages following NLRP3 inflammasome activation.
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells (differentiated into macrophages with PMA) are commonly used.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: After priming, the cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (MCC950 or Oridonin) for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.
-
-
Detection:
-
The cell culture supernatant is collected.
-
The concentration of mature IL-1β in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of IL-1β release against the logarithm of the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity of a ligand to a macromolecule by directly measuring the heat released or absorbed during the binding event.
-
Sample Preparation:
-
The protein (e.g., recombinant TLR8 ectodomain) and the ligand (this compound) are prepared in an identical, degassed buffer to minimize heats of dilution.
-
The concentrations of both the protein and the ligand are accurately determined. Typically, the ligand concentration in the syringe is 10-fold higher than the protein concentration in the sample cell.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
The experiment consists of a series of small injections of the ligand into the sample cell while the temperature is kept constant.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
This guide provides a comparative overview of the potency of this compound, a TLR8 antagonist, and MCC950 and Oridonin, two well-established NLRP3 inflammasome inhibitors. The data presented demonstrates that this compound is a highly potent inhibitor of TLR8 signaling, with IC50 values in the nanomolar to picomolar range. Similarly, MCC950 is a potent inhibitor of the NLRP3 inflammasome, also exhibiting nanomolar efficacy. Oridonin, while also an effective NLRP3 inhibitor, generally shows a lower potency than MCC950 in the reported assays.
The choice of inhibitor for a particular research application will depend on the specific inflammatory pathway being investigated. The detailed protocols and diagrams provided herein are intended to assist researchers in designing and interpreting experiments aimed at further characterizing these and other novel anti-inflammatory compounds.
References
A Comparative Guide to the Efficacy of CU-CPT9b, a Selective TLR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CU-CPT9b, a potent and selective Toll-like receptor 8 (TLR8) antagonist. Its performance is contextualized with available data on other relevant TLR antagonists to offer a broader perspective for researchers in immunology and drug discovery.
Mechanism of Action
This compound exerts its antagonistic effect by binding to a unique allosteric site on the TLR8 homodimer. This binding stabilizes the receptor in its inactive or "resting" state, preventing the conformational changes required for agonist binding and subsequent downstream signaling. This mechanism of action has been elucidated through crystallographic studies.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
Caption: TLR8 signaling pathway and inhibition by this compound.
In Vitro Efficacy
This compound has demonstrated high potency and selectivity for human TLR8 in various in vitro assays.
| Parameter | This compound | Alternative: MHV370 (TLR7/8 Antagonist) | Reference Compound: E-6446 (TLR7/9 Antagonist) |
| Target(s) | Human TLR8 | Human TLR7/8 | Human TLR7/9 |
| IC50 (nM) | 0.7 (HEK-Blue hTLR8 cells) | 1.1 (TLR7), 4.5 (TLR8) (HEK transfected cells) | 1780 (TLR7), 10 (TLR9) |
| Binding Affinity (Kd, nM) | 21 | Not Reported | Not Reported |
| Selectivity | Highly selective for TLR8 over other TLRs. | Dual antagonist for TLR7 and TLR8. | Dual antagonist for TLR7 and TLR9. |
Data sourced from publicly available research.
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in human TLR8-transgenic mice. These studies have shown that this compound can effectively suppress TLR8-mediated inflammation.
| Parameter | This compound | Alternative: MHV370 | Alternative: E-6446 |
| Animal Model | Human TLR8-transgenic mice | NZB/W F1 mouse model of lupus | Mouse lupus models |
| Administration Route | Not specified in available literature | Oral | Oral |
| Key In Vivo Outcome | Inhibition of IL-12p40 production. | Halted disease progression, reduced proteinuria and glomerulopathy. | Slowed development of anti-nuclear antibodies. |
| Reported Dose | Not specified in available literature | 5 mg/kg (in an acute model) | 20 mg/kg/day |
Note: The data presented is from separate studies and not from a direct head-to-head comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments.
In Vitro TLR8 Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds on TLR8 signaling in a cell-based assay.
Caption: Workflow for in vitro TLR8 inhibition assay.
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general workflow for evaluating the in vivo efficacy of a TLR8 antagonist in a relevant mouse model.
Caption: Workflow for in vivo efficacy study.
Conclusion
This compound is a highly potent and selective TLR8 antagonist with demonstrated in vitro and in vivo activity. Its specific mechanism of action, involving the stabilization of the inactive TLR8 dimer, makes it a valuable tool for studying TLR8 biology and a promising candidate for further therapeutic development. While direct comparative in vivo studies with other TLR antagonists are limited, the available data suggests that this compound is a leading compound in its class. Further research, including dose-response studies and evaluation in various disease models, will be crucial to fully elucidate its therapeutic potential.
Validating CU-CPT9b's Mechanism: A Biophysical Assay Comparison for TLR8 Antagonism
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel inhibitor is paramount. This guide provides a comparative analysis of CU-CPT9b, a potent and selective Toll-like receptor 8 (TLR8) antagonist, and its validation through biophysical assays, with a primary focus on Isothermal Titration Calorimetry (ITC). We will compare its performance with other relevant molecules and provide the supporting experimental data and protocols.
This compound has emerged as a significant tool in the study of TLR8-mediated inflammatory responses. Its mechanism, which involves the stabilization of the TLR8 dimer in its inactive resting state, has been elucidated through a combination of structural biology and biophysical techniques.[1] Among these, ITC stands out for its ability to directly measure the thermodynamic parameters of binding, offering a comprehensive understanding of the molecular interaction.
Comparative Analysis of TLR8 Ligands
The following table summarizes the available biophysical and functional data for this compound and other relevant TLR8 modulators. This allows for a direct comparison of their binding affinities and inhibitory potencies.
| Compound Name | Compound Type | Target(s) | K_d (nM) | IC_50 (nM) | Method |
| This compound | Antagonist | TLR8 | 21 | 0.7 | ITC, Cell-based NF-κB reporter assay |
| CU-CPT9a | Antagonist | TLR8 | - | ~100 pM (various cell lines) | Cell-based assays |
| CU-CPT8m | Antagonist | TLR8 | - | - | - |
| R848 (Resiquimod) | Agonist | TLR7/8 | 200 | - | ITC |
| Enpatoran (M5049) | Antagonist | TLR7/8 | Not Reported | 24.1 (TLR8) | Cell-based NF-κB reporter assay |
| Afimetoran (BMS-986256) | Antagonist | TLR7/8 | Not Reported | Not Reported | - |
K_d: Dissociation constant, a measure of binding affinity (lower value indicates stronger binding). IC_50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates the high affinity of this compound for TLR8, with a dissociation constant (K_d) of 21 nM as determined by ITC.[1][2] This binding affinity is significantly stronger than that of the TLR8 agonist R848 (K_d = 200 nM), highlighting the potent antagonistic nature of this compound.[2] While detailed ITC data for other antagonists like Enpatoran and Afimetoran are not publicly available, their reported IC_50 values in cell-based assays indicate their potential as TLR7/8 inhibitors. The CU-CPT series, particularly this compound, stands out for its well-characterized direct binding to TLR8 via biophysical methods.
Mechanism of Action of this compound
This compound employs a unique allosteric inhibition mechanism. Instead of competing with the agonist for the binding site, it binds to a distinct pocket on the protein-protein interface of the TLR8 dimer.[1] This binding event stabilizes the TLR8 homodimer in an inactive "resting state" conformation, preventing the conformational changes required for downstream signaling activation upon agonist binding.
dot
References
Safety Operating Guide
Navigating the Safe Disposal of CU-CPT9b: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling CU-CPT9b, a potent TLR8 antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory practices and regulatory considerations.
I. Understanding this compound: Key Safety and Handling Data
This compound, with the CAS Number 2162962-69-6, is a small molecule inhibitor of toll-like receptor 8 (TLR8).[1][2] While specific toxicity data is not extensively detailed in publicly available resources, its nature as a biologically active compound necessitates careful handling and disposal to prevent unintended environmental release or exposure.
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 2162962-69-6 | Cayman Chemical[1] |
| Molecular Formula | C₁₆H₁₃NO₂ | Cayman Chemical[1] |
| Molecular Weight | 251.3 g/mol | Cayman Chemical[1] |
| Solubility in DMSO | 30 mg/mL | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
| Stability | ≥ 4 years | Cayman Chemical |
II. Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the fundamental principles of hazardous waste management. Unwanted or expired chemicals should never be disposed of in the regular trash or poured down the drain without explicit written consent from your institution's Environmental Health and Safety (EHS) department. All chemical waste must be managed through the designated institutional channels.
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is a synthesis of general chemical waste guidelines and best practices. Always consult your institution's specific EHS guidelines before proceeding.
Experimental Workflow for this compound Disposal:
Caption: Workflow for the proper disposal of this compound waste.
Detailed Methodologies:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear a standard laboratory coat, safety glasses, and chemical-resistant gloves.
-
Waste Container Selection:
-
Use a dedicated, leak-proof container clearly marked for hazardous chemical waste.
-
The container must be compatible with the chemical nature of this compound and any solvents used.
-
Ensure the container is in good condition, free from cracks, rust, or bulging.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly list all contents, including "this compound" and any solvents or other chemicals present, with their approximate percentages. Do not use chemical formulas or trade names.
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer any solid this compound powder into the designated waste container. If the original container is being disposed of, it can be placed directly into a secondary container labeled as hazardous waste.
-
Solutions: If this compound is in a solvent (e.g., DMSO), transfer the solution into a designated liquid hazardous waste container. Do not mix incompatible chemicals in the same container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent pads, should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Container Sealing and Storage:
-
Keep the waste container securely closed except when adding waste.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a chemical waste disposal request form to your EHS department.
-
A hazardous waste manifest will need to be completed to accompany the waste when it is transported off-site.
-
IV. Emergency Procedures
In the event of a spill or accidental exposure:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Alert your supervisor and the institutional EHS or emergency response team.
-
Decontamination: If there is skin contact, wash the affected area thoroughly with soap and water. If there is eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention as necessary.
-
Cleanup: Spill cleanup should only be performed by trained personnel using appropriate PPE and spill kits. All materials used for cleanup must be disposed of as hazardous waste.
V. Logical Relationship of Disposal Decision-Making
Caption: Decision-making process for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling CU-CPT9b
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of CU-CPT9b. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Compound Information
This compound is a potent and specific antagonist of toll-like receptor 8 (TLR8)[1]. It is crucial to handle this compound with care, recognizing its bioactive nature.
| Property | Value |
| Chemical Name | 4-(4-hydroxy-3-methylphenyl)-7-quinolinol |
| CAS Number | 2162962-69-6[1] |
| Molecular Formula | C₁₆H₁₃NO₂[1] |
| Molecular Weight | 251.3 g/mol [1] |
| Solubility | Soluble in DMSO, DMF, and Ethanol[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive toxicological profile for this compound is not publicly available, its nature as a bioactive small molecule necessitates stringent safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.
Based on general best practices for handling similar chemical compounds, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes inhalation of any powders or aerosols. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is paramount to minimizing risk during the handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the supplier-provided Safety Data Sheet (SDS) for this compound.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Ensure the chemical fume hood is operational and prepare the work surface by covering it with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of this compound. If it is a powder, handle it in a way that minimizes dust generation.
-
Dissolving: Dissolve the compound in a suitable solvent (e.g., DMSO) as per your experimental protocol.
-
Experimentation: Conduct your experiment within the confines of the chemical fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Waste Segregation: Segregate waste into clearly labeled containers for solid and liquid chemical waste.
-
Disposal: Dispose of all waste, including contaminated PPE, according to your institution's hazardous waste disposal procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, tubes, gloves, and bench paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent washes should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix with incompatible waste streams.
-
-
Institutional Procedures: Follow your institution's specific protocols for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
